molecular formula C14H10ClNO5S B193059 Chlorthalidone Impurity G CAS No. 5270-74-6

Chlorthalidone Impurity G

货号: B193059
CAS 编号: 5270-74-6
分子量: 339.8 g/mol
InChI 键: UKRADWWBRBBJLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>2-[3-(Aminosulfonyl)-4-chlorobenzoyl]-benzonic Acid is a potential metabolite of Chlorthalidone

属性

IUPAC Name

2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRADWWBRBBJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200669
Record name 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-74-6
Record name 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5270-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-sulfamoyl-2-benzophenone carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-sulphamoylbenzoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-CHLORO-3'-SULFAMOYL-2-BENZOPHENONE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BC301DXU3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chlorthalidone Impurity G chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone is a widely prescribed diuretic for the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of Chlorthalidone Impurity G, a known related substance of Chlorthalidone. This document outlines its chemical structure, physicochemical properties, and reported biological effects. Furthermore, it details analytical methodologies for its identification and quantification and discusses its likely formation pathways. This guide is intended to be a valuable resource for researchers, analytical scientists, and formulation specialists working with Chlorthalidone.

Chemical Identity and Physicochemical Properties

This compound is a potential impurity found in commercial preparations of chlorthalidone.[1][2][] It is also referred to as Chlorthalidone Dichloro Impurity or 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine.[2][4][5]

Chemical Structure

The chemical structure of this compound is presented below:

Systematic IUPAC Name: 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1][4][6]

Chemical Structure Diagram:

Chemical structure of this compound.
Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 16289-13-7[1][2][4]
Molecular Formula C₁₄H₉Cl₂NO₂[1][2][6]
Molecular Weight 294.13 g/mol [2][7]
Appearance White Solid[6]
Melting Point 189-191°C[6]
SMILES C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O[6]
InChI InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)[1][6]
InChI Key SXUJTBDUNKPITB-UHFFFAOYSA-N[1][6]
Solubility Data

The solubility of this compound in various solvents has been reported by suppliers of the reference standard.

SolventSolubilityReference(s)
DMF 30 mg/mL[1][]
DMSO 30 mg/mL[1][]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1][]
Ethanol 10 mg/mL[1][]

Synthesis and Formation

This compound is a process-related impurity of Chlorthalidone. While specific synthetic procedures for its isolation are not widely published, its formation is understood to occur during the synthesis of the parent drug. The synthesis of Chlorthalidone involves several steps, including the reaction of 2-(3-amino-4-chlorobenzoyl)benzoic acid through diazotization, substitution, chlorosulfonation, cyclization, and amination.[] It is plausible that Impurity G, which lacks the sulfonamide group present in Chlorthalidone, arises from an incomplete reaction or a side reaction during the manufacturing process. Suppliers of pharmaceutical reference standards can provide synthetically prepared this compound for analytical and research purposes.

G cluster_0 Plausible Formation Pathway Starting_Materials Starting Materials for Chlorthalidone Synthesis Intermediate Reaction Intermediate Starting_Materials->Intermediate Synthesis Steps Chlorthalidone Chlorthalidone (API) Intermediate->Chlorthalidone Complete Reaction Impurity_G This compound Intermediate->Impurity_G Incomplete Reaction or Side Reaction

Logical workflow for the formation of this compound.

Analytical Methodologies

The identification and quantification of this compound are crucial for the quality control of Chlorthalidone drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. While a specific validated method for Impurity G is not publicly available, a representative method can be derived from published methods for Chlorthalidone and its related compounds.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for Chlorthalidone would be suitable for the detection and quantification of Impurity G. Based on available literature, a typical RP-HPLC method would involve the following:

Experimental Protocol:

ParameterDescription
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and organic solvents (e.g., methanol and acetonitrile) in a ratio such as 60:30:10 (v/v/v).
Flow Rate 1.0 mL/min
Detection UV detection at approximately 241 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C)

Note: This is a representative method and would require validation for specificity, linearity, accuracy, precision, and robustness for the specific analysis of this compound according to ICH guidelines.

Other Analytical Techniques

While HPLC is the primary method for quantification, other techniques are used for the structural confirmation of this compound, typically by the suppliers of the reference standard. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the impurity.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Detailed experimental protocols for these techniques for this compound are generally proprietary to the manufacturers of the reference standards but are available upon request with the purchase of the standard.

G cluster_0 Analytical Workflow for Impurity G Sample Chlorthalidone Sample (API or Drug Product) HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Quantification Quantification of Impurity G HPLC->Quantification Isolation Isolation of Impurity G (if necessary) HPLC->Isolation Structural_Elucidation Structural Elucidation Isolation->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared Spectroscopy (IR) Structural_Elucidation->IR

A typical analytical workflow for this compound.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit moderate antihypertensive effects.[1][2][] While specific studies on the mechanism of action of Impurity G are limited, its biological activity is likely attributed to a similar mechanism as the parent drug, Chlorthalidone.

Chlorthalidone exerts its diuretic and antihypertensive effects primarily through two mechanisms:

  • Inhibition of the Na⁺/Cl⁻ Symporter: Chlorthalidone blocks the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent reduction in blood volume and blood pressure.

  • Inhibition of Carbonic Anhydrase: Chlorthalidone also inhibits various isoforms of carbonic anhydrase. This action may contribute to its sustained vasodilatory activity.

Given the structural similarity of Impurity G to Chlorthalidone, it is plausible that it also interacts with the Na⁺/Cl⁻ symporter and/or carbonic anhydrase, albeit potentially with a different potency, leading to its observed moderate antihypertensive effects.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Chlorthalidone and, by extension, this compound.

G cluster_0 Proposed Mechanism of Antihypertensive Action Impurity_G This compound Inhibition_1 Inhibition Impurity_G->Inhibition_1 Inhibition_2 Inhibition Impurity_G->Inhibition_2 Na_Cl_Symporter Na⁺/Cl⁻ Symporter (in Distal Convoluted Tubule) Reduced_Na_Cl_Reabsorption Decreased Na⁺ and Cl⁻ Reabsorption Na_Cl_Symporter->Reduced_Na_Cl_Reabsorption Carbonic_Anhydrase Carbonic Anhydrase Vasodilation Vasodilation Carbonic_Anhydrase->Vasodilation Inhibition_1->Na_Cl_Symporter Inhibition_2->Carbonic_Anhydrase Increased_Diuresis Increased Diuresis Reduced_Na_Cl_Reabsorption->Increased_Diuresis Reduced_Blood_Volume Decreased Blood Volume Increased_Diuresis->Reduced_Blood_Volume Reduced_BP Reduced Blood Pressure Reduced_Blood_Volume->Reduced_BP Vasodilation->Reduced_BP

Proposed signaling pathway for the antihypertensive effect.

Conclusion

This compound is a critical process-related impurity of Chlorthalidone that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical structure, properties, and analytical methodologies. The information presented herein should serve as a valuable resource for scientists and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of Chlorthalidone-containing products. Further research into the specific pharmacological and toxicological profile of this compound is warranted to fully understand its impact.

References

Chlorthalidone Impurity G: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Chlorthalidone Impurity G, a known process-related and potential degradation impurity of the diuretic drug Chlorthalidone. This document outlines a plausible synthetic route, key characterization methodologies, and its significance in the quality control of Chlorthalidone.

Introduction to this compound

This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a recognized impurity in the manufacture of Chlorthalidone.[1][][3] Its presence is monitored to ensure the purity, safety, and efficacy of the final drug product.[4] The impurity can also be formed under oxidative stress conditions, highlighting its relevance in stability studies of Chlorthalidone.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1][][3]
Synonym Chlorthalidone Dichloro Impurity[1]
CAS Number 16289-13-7[1][5]
Molecular Formula C₁₄H₉Cl₂NO₂[3][5]
Molecular Weight 294.13 g/mol [6][7]
Appearance White Solid[]
Melting Point 189-191°C[]
Solubility Soluble in DMF and DMSO; slightly soluble in ethanol.[5]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis likely proceeds via the nucleophilic addition of a Grignard reagent, derived from 1-bromo-3,4-dichlorobenzene, to phthalimide. This reaction would form the desired 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phthalimide Phthalimide Reaction_Step Nucleophilic Addition Phthalimide->Reaction_Step Grignard_Reagent 3,4-Dichlorophenyl magnesium bromide (Grignard Reagent) Grignard_Reagent->Reaction_Step Impurity_G This compound (3-(3,4-dichlorophenyl)-3-hydroxy- 2,3-dihydro-1H-isoindol-1-one) Reaction_Step->Impurity_G Quenching (e.g., aq. NH₄Cl)

A plausible synthesis pathway for this compound.
Experimental Protocol (General)

The following is a general, non-validated protocol based on similar syntheses. Researchers should optimize these conditions for specific laboratory settings.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,4-dichlorobenzene in anhydrous THF is added dropwise to initiate the formation of 3,4-dichlorophenylmagnesium bromide.

  • Nucleophilic Addition: To a separate flask containing a suspension of phthalimide in anhydrous THF, the freshly prepared Grignard reagent is added slowly at room temperature. The reaction mixture is stirred for a specified period to ensure complete reaction.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized impurity. The following are key analytical techniques employed for this purpose. While specific data is not publicly available, the expected outcomes and general experimental protocols are described.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesized_Product Synthesized & Purified This compound HPLC HPLC Synthesized_Product->HPLC MS Mass Spectrometry Synthesized_Product->MS NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity Structure Structural Elucidation NMR->Structure IR->Identity

A typical workflow for the characterization of a synthesized impurity.
High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized compound and to establish a retention time for use as a reference standard in the analysis of Chlorthalidone bulk drug and formulations.

  • Experimental Protocol (General):

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 220-280 nm).

    • Sample Preparation: A dilute solution of the impurity is prepared in a suitable solvent, such as the mobile phase.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound.

  • Experimental Protocol (General):

    • Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

    • Analysis Mode: Can be run in either positive or negative ion mode.

    • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which would confirm the molecular weight of 294.13 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the chemical structure of the impurity. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

  • Experimental Protocol (General):

    • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

    • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the two benzene rings and the protons of the hydroxyl and amine groups.

    • ¹³C NMR: The spectrum would show signals for all 14 carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings.

Infrared (IR) Spectroscopy
  • Purpose: To identify the functional groups present in the molecule.

  • Experimental Protocol (General):

    • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Absorptions: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the carbonyl group would be expected.

Formation in Chlorthalidone and Stability

This compound is considered a process-related impurity, meaning it can be formed during the synthesis of Chlorthalidone.[3] Its formation can be minimized by controlling the purity of starting materials and intermediates, as well as optimizing reaction conditions.[3]

Forced degradation studies have shown that Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions.[9] While specific studies detailing the formation of Impurity G under these conditions are not widely published, it has been noted as a potential degradation product under oxidative stress.[3] This underscores the importance of using a stability-indicating analytical method for the quality control of Chlorthalidone that can separate the active pharmaceutical ingredient from all potential impurities, including Impurity G.

Conclusion

The synthesis and characterization of this compound are critical for the quality control and safety assessment of Chlorthalidone. While a specific, validated synthesis protocol and detailed characterization data are not publicly available, this guide provides a scientifically sound framework for its preparation and analysis based on established chemical principles. The information presented here serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of Chlorthalidone.

References

Unveiling Chlorthalidone Impurity G: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, formation, and analytical control of Chlorthalidone Impurity G, a critical process-related impurity in the manufacturing of the diuretic drug Chlorthalidone. Understanding and controlling this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Chlorthalidone and Its Impurities

Chlorthalidone is a widely prescribed thiazide-like diuretic used in the management of hypertension and edema.[1] Like any active pharmaceutical ingredient (API), its synthesis is susceptible to the formation of impurities, which can arise from starting materials, intermediates, by-products, or degradation.[2] Regulatory bodies require stringent control of these impurities. This compound is a known process-related impurity that must be monitored and controlled within acceptable limits.[3][4]

Identification and Characterization of Impurity G

This compound is chemically identified as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[5] Its chemical properties are summarized in the table below.

PropertyValue
Chemical Name (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Synonyms Chlorthalidone Dichloro Impurity
CAS Number 16289-13-7[5]
Molecular Formula C14H9Cl2NO2[5]
Molecular Weight 294.13 g/mol

Table 1: Chemical Identification of this compound

Potential Formation Pathway of Impurity G

This compound is recognized as a process-related impurity, suggesting its formation during the synthesis of Chlorthalidone.[2][3] The synthesis of Chlorthalidone typically involves the cyclization of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid.[] Impurity G, which lacks the sulfonamide group and possesses a dichloro-substituted phenyl ring, likely arises from a starting material or intermediate that has not undergone the chlorosulfonation and amination steps, or from a side reaction involving a dichlorinated precursor.

The following diagram illustrates a logical workflow for the synthesis of Chlorthalidone and the potential point of Impurity G's formation as a byproduct.

Potential Formation Pathway of this compound A 2-(3,4-Dichlorobenzoyl)benzoic acid (Potential Starting Material/Intermediate) B Cyclization A->B Side Reaction C This compound ((3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy- 2,3-dihydro-1H-isoindol-1-one) B->C D 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Key Intermediate) E Cyclization D->E Main Reaction F Chlorthalidone E->F Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis A Weigh Chlorthalidone Bulk Drug Sample B Dissolve in Diluent A->B C Filter the Solution B->C D Inject into HPLC System C->D E Separate Components on C8 Column D->E F Detect at 220 nm E->F G Identify Impurity G Peak by Retention Time F->G H Quantify Peak Area G->H I Calculate Impurity G Concentration H->I

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone, a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades. While its efficacy is well-established, a thorough understanding of its toxicological profile, as well as that of its related compounds—metabolites, impurities, and degradation products—is critical for ensuring patient safety and for the development of new chemical entities. This technical guide provides a comprehensive overview of the toxicology of chlorthalidone and its associated compounds, presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms and signaling pathways underlying their toxic effects.

Introduction

Chlorthalidone exerts its therapeutic effect by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[1] However, like all pharmacologically active agents, chlorthalidone is not without its toxicological risks. Adverse effects can range from electrolyte imbalances to more severe reactions. Furthermore, the presence of related compounds, formed during synthesis or metabolism, may contribute to the overall toxicological profile. This guide aims to consolidate the available toxicological data to aid researchers and drug development professionals in their work.

Toxicology of Chlorthalidone

Acute Toxicity

The acute toxicity of chlorthalidone has been evaluated in animal models. The oral median lethal dose (LD50) provides a standardized measure of acute toxicity.

SpeciesRoute of AdministrationLD50Reference
MouseOral>5000 mg/kg[2]
RatOral>25,000 mg/kg[3]

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study follows OECD Guideline 423. The protocol involves the administration of the test substance to fasted animals in a stepwise procedure using a limited number of animals at each step.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Genotoxicity

Information on the genotoxicity of chlorthalidone is not extensively detailed in the public domain. However, standard genotoxicity testing for pharmaceuticals is a regulatory requirement.

Experimental Protocol: In Vitro Micronucleus Assay (General Guideline)

The in vitro micronucleus assay is a common method for assessing chromosomal damage, as outlined in OECD Guideline 487.

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or V79 are commonly used.

  • Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Harvesting and Staining: After exposure, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to induce binucleated cells. Cells are then harvested, fixed, and stained with a DNA-specific stain.

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Reproductive and Developmental Toxicity

Reproduction studies in rats and rabbits have not shown evidence of impaired fertility or harm to the fetus at doses significantly higher than the therapeutic human dose.[4] However, adverse fetal outcomes such as jaundice and thrombocytopenia have been reported in humans.[5]

Phototoxicity

Chlorthalidone has been shown to be phototoxic in in vitro studies. The photodegradation of chlorthalidone under UV-B radiation leads to the formation of photoproducts.[4] The phototoxicity is believed to involve radical species and singlet oxygen.[4]

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test (OECD Guideline 432)

This assay is a standardized method to assess the phototoxic potential of a substance.[3][5][6]

  • Cell Line: BALB/c 3T3 mouse fibroblasts are used.

  • Treatment: Cells are incubated with a range of concentrations of the test substance in two separate plates.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UV-A light, while the other is kept in the dark.

  • Cytotoxicity Assessment: Cell viability is determined using the neutral red uptake (NRU) assay.

  • Data Analysis: The concentration-response curves of the irradiated and non-irradiated cells are compared to calculate a Photo-Irritation-Factor (PIF). A PIF value above a certain threshold indicates phototoxic potential.

Toxicology of Chlorthalidone Related Compounds

The toxicological data for chlorthalidone's metabolites, impurities, and degradation products are scarce in publicly available literature. The identification and toxicological assessment of these compounds are crucial for a complete safety profile.

Metabolites

In vitro studies using human hepatocytes have identified two primary metabolites of chlorthalidone, resulting from reduction or hydroxylation at the phthalimidine moiety.[6][7] Another study predicted 11 Phase II metabolites, with N-acetylation at the sulfonamide group being the most probable transformation.[6] The toxicological properties of these specific metabolites have not been extensively studied.

Experimental Workflow: In Vitro Metabolite Identification

The following workflow describes a general approach for identifying metabolites in vitro.

Caption: A general workflow for in vitro metabolite identification.

Impurities

Several impurities related to the synthesis of chlorthalidone have been identified. These are often monitored to ensure the quality and safety of the final drug product.[5][8]

Known Chlorthalidone Impurities:

Impurity NameCAS Number
Chlorthalidone EP Impurity A (2-(4-Chloro-3-sulfobenzoyl)benzoic acid)345930-32-7
Chlorthalidone EP Impurity C (Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate)92874-73-2
Chlorthalidone EP Impurity D (2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide)1369995-36-7

Signaling Pathways in Chlorthalidone Toxicity

Hyponatremia and Antidiuretic Hormone (ADH) Signaling

A significant adverse effect of chlorthalidone is hyponatremia (low sodium levels).[11] The mechanism is thought to involve the syndrome of inappropriate antidiuretic hormone (SIADH) secretion.[11] Chlorthalidone may enhance the sensitivity of the renal tubules to ADH, leading to increased water reabsorption and dilution of serum sodium. This process involves the aquaporin-2 (AQP2) water channels in the collecting ducts.

ADH_Signaling Chlorthalidone Chlorthalidone ADH_Secretion Increased ADH Secretion/Sensitivity Chlorthalidone->ADH_Secretion V2R Vasopressin V2 Receptor ADH_Secretion->V2R cAMP Increased cAMP V2R->cAMP PKA Protein Kinase A Activation cAMP->PKA AQP2_Expression Increased AQP2 Expression & Translocation PKA->AQP2_Expression Water_Reabsorption Increased Water Reabsorption AQP2_Expression->Water_Reabsorption Hyponatremia Hyponatremia Water_Reabsorption->Hyponatremia

Caption: Chlorthalidone-induced hyponatremia signaling pathway.

Conclusion

This technical guide has summarized the available toxicological information on chlorthalidone and its related compounds. While the acute toxicity of the parent drug is low in animal models, potential risks in humans include electrolyte disturbances, with hyponatremia being a notable concern potentially mediated through the ADH signaling pathway. A significant data gap exists regarding the quantitative toxicology of chlorthalidone's metabolites and impurities. Further research is warranted to fully characterize the toxicological profile of these related substances to ensure the continued safe and effective use of chlorthalidone and to inform the development of future diuretic therapies.

References

Chlorthalidone Under Pressure: A Technical Guide to Stress Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of chlorthalidone under various stress conditions. Chlorthalidone, a thiazide-like diuretic, is widely used in the management of hypertension and edema. Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the primary degradation pathways, the structures of known degradation products, and the experimental conditions that lead to their formation. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the degradation pathways and a typical experimental workflow.

Executive Summary

Forced degradation studies reveal that chlorthalidone is susceptible to degradation under acidic, basic, and oxidative conditions, while it demonstrates relative stability under photolytic and thermal stress.[1][2] The primary degradation products identified are 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (Impurity B) and 2-(4-Chloro-3-sulfobenzoyl)benzoic acid (Impurity A).[1] Acidic and basic hydrolysis are the main degradation pathways.[1] This guide provides the necessary data and methodologies for researchers to understand and replicate these stability studies, aiding in the development of stable chlorthalidone formulations and robust analytical methods.

Quantitative Analysis of Chlorthalidone Degradation

The extent of chlorthalidone degradation is highly dependent on the specific stress conditions applied, including the nature of the stressor, its concentration, temperature, and exposure time. The following tables summarize the quantitative data from various forced degradation studies.

Table 1: Summary of Chlorthalidone Degradation under Various Stress Conditions

Stress ConditionStressorTemperatureDuration% DegradationDegradation Products DetectedReference
Acid Hydrolysis1N HCl60°C30 minNot SpecifiedImpurity B and another unidentified product[3]
Acid Hydrolysis0.5 M HCl70°C1 hr 40 min7.77 - 12.69%Multiple unidentified productsA study on amlodipine and chlorthalidone degradation
Acid HydrolysisNot SpecifiedNot SpecifiedNot Specified14%Not SpecifiedA study on azelnidipine and chlorthalidone degradation
Acid HydrolysisNot SpecifiedNot SpecifiedNot Specified5.6%Not SpecifiedA stability indicating method development study
Alkaline Hydrolysis1N NaOH60°C30 minNot SignificantImpurity B[3]
Alkaline Hydrolysis0.1N NaOH80°C30 minSignificantOne major product (likely Impurity B)A study on chlorthalidone determination method
Alkaline HydrolysisNot SpecifiedNot SpecifiedNot Specified14.9%Not SpecifiedA study on azelnidipine and chlorthalidone degradation
Oxidative Degradation30% H₂O₂60°C30 minNot SignificantOne unidentified product[3]
Oxidative Degradation30% H₂O₂Room Temp.48 hrsSignificantOne unidentified product[2]
Oxidative Degradation3% H₂O₂70°C1 hr 40 min39.54 - 45.70%Multiple unidentified productsA study on amlodipine and chlorthalidone degradation
Oxidative DegradationNot SpecifiedNot SpecifiedNot Specified16.2%Not SpecifiedA study on azelnidipine and chlorthalidone degradation
Thermal (Dry Heat)-80°C24 hrsStable-[2]
Thermal (Wet Heat)Water80°C48 hrsStable-[2]
PhotolyticDirect SunlightAmbient7 daysStable-[2]

Table 2: Identified Degradation Products of Chlorthalidone

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular WeightConditions of Formation
Impurity B (USP Related Compound A)2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid5270-74-6C₁₄H₁₀ClNO₅S339.75Acidic and Alkaline Hydrolysis
Impurity A2-(4-Chloro-3-sulfobenzoyl)benzoic acid345930-32-7C₁₄H₉ClO₆S340.73Neutral Hydrolysis with heating

Degradation Pathways and Mechanisms

The degradation of chlorthalidone primarily proceeds through the hydrolysis of the lactam ring in the isoindolinone moiety.

Acid and Base Catalyzed Hydrolysis

Under both acidic and basic conditions, the amide bond in the lactam ring of chlorthalidone is susceptible to hydrolysis. This leads to the opening of the ring and the formation of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, also known as Impurity B.[1]

G chlorthalidone Chlorthalidone impurity_b Impurity B (2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid) chlorthalidone->impurity_b Acid or Base Hydrolysis (Lactam ring opening) G chlorthalidone Chlorthalidone impurity_a Impurity A (2-(4-Chloro-3-sulfobenzoyl)benzoic acid) chlorthalidone->impurity_a Neutral Hydrolysis (with heat) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Chlorthalidone Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Alkaline Hydrolysis prep->base oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - % Degradation - Peak Purity - Impurity Identification hplc->data

References

Unraveling the Formation of Chlorthalidone Impurity G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the formation mechanism of Chlorthalidone Impurity G, a known process-related impurity and degradation product of the diuretic drug Chlorthalidone. Understanding the genesis of this impurity is critical for the development of robust manufacturing processes and stable pharmaceutical formulations.

Chemical Identity of this compound

This compound is chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[1][2][3] It is a structurally related compound to Chlorthalidone, lacking the sulfonamide group and featuring a dichloro-substituted phenyl ring at the 3-position of the isoindolinone core.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 16289-13-7[1][2][3]
Molecular Formula C₁₄H₉Cl₂NO₂[2][4]
Molecular Weight 294.13 g/mol [2]
Synonyms Chlorthalidone Dichloro Impurity, 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine[1]

Formation Mechanisms

This compound can be formed through two primary pathways: as a process-related impurity during the synthesis of Chlorthalidone and as a degradation product of the active pharmaceutical ingredient (API) under stress conditions.

Process-Related Formation

The formation of Impurity G as a process-related impurity is linked to the starting materials and intermediates used in the synthesis of Chlorthalidone. One of the key intermediates in Chlorthalidone synthesis is 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid. If the synthesis utilizes starting materials or generates intermediates containing a 3,4-dichlorophenyl moiety instead of the intended 4-chloro-3-sulfamoylphenyl group, the subsequent cyclization and reaction steps can lead to the formation of this compound.

A plausible pathway involves the reaction of a phthalimide precursor with a Grignard reagent derived from 1,2-dichloro-4-iodobenzene. This general synthetic route for 3-aryl-3-hydroxyisoindolin-1-ones highlights a potential synthetic origin of this impurity.

cluster_process Process-Related Formation Pathway Phthalimide Phthalimide Derivative ImpurityG This compound Phthalimide->ImpurityG Nucleophilic Addition Grignard 3,4-Dichlorophenyl Magnesium Halide (Grignard Reagent) Grignard->ImpurityG

Caption: Potential process-related formation of Impurity G.

Degradation-Related Formation

Forced degradation studies have demonstrated that Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various impurities, including Impurity G.[5][6][7]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide group of Chlorthalidone can undergo hydrolysis. This reaction likely proceeds through the protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Concurrently or subsequently, the amide bond in the isoindolinone ring can also be cleaved. While the exact sequence of events leading to Impurity G is not definitively established in the literature, a proposed mechanism involves the hydrolysis of the sulfonamide group followed by potential rearrangement or further reaction of the resulting intermediate. One study noted that Chlorthalidone is more susceptible to acidic conditions than to oxidation.[7]

Oxidative Degradation: The formation of Impurity G has also been observed under oxidative stress conditions. The exact mechanism of oxidative degradation is complex and can involve various reactive oxygen species. It is plausible that oxidative conditions could facilitate the cleavage of the sulfonamide group or promote other structural modifications that ultimately lead to the formation of Impurity G.

cluster_degradation Degradation Pathways of Chlorthalidone Chlorthalidone Chlorthalidone Acid Acidic Conditions (e.g., HCl) Chlorthalidone->Acid Oxidation Oxidative Conditions (e.g., H₂O₂) Chlorthalidone->Oxidation ImpurityG This compound Acid->ImpurityG Hydrolysis Oxidation->ImpurityG Degradation

Caption: Degradation pathways leading to Impurity G.

Quantitative Data

Currently, there is a lack of specific, publicly available quantitative data on the formation kinetics or yield of this compound under various conditions. However, forced degradation studies provide qualitative insights into its formation.

Table 2: Summary of Forced Degradation Studies on Chlorthalidone

Stress ConditionObservationsReference
Acid Hydrolysis Substantial degradation observed. Two degradation products were found in one study.[5]
Alkali Hydrolysis Substantial degradation observed. One degradation product was found in one study.[5]
Oxidative Degradation Substantial degradation observed. One degradation product was found in one study.[5]
Photolytic Degradation Stable[5]
Thermal Degradation Stable[5]

It is important to note that while these studies confirm degradation, they do not always explicitly quantify the amount of Impurity G formed.

Experimental Protocols

Protocol for Acid-Induced Degradation
  • Preparation of Chlorthalidone Solution: Prepare a stock solution of Chlorthalidone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Treatment: To a known volume of the Chlorthalidone stock solution, add an equal volume of hydrochloric acid (concentrations can be varied, e.g., 0.1 N, 1 N).

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 30 minutes to several hours).[8]

  • Neutralization and Dilution: After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide). Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method to identify and quantify the formation of Impurity G.

Protocol for Oxidative Degradation
  • Preparation of Chlorthalidone Solution: Prepare a stock solution of Chlorthalidone as described in the acid degradation protocol.

  • Oxidizing Agent Treatment: To a known volume of the Chlorthalidone stock solution, add a solution of hydrogen peroxide (e.g., 3% or 30% v/v).

  • Incubation: Keep the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 48 hours).[5][8]

  • Sample Preparation: Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

cluster_workflow Experimental Workflow for Degradation Studies Start Start: Chlorthalidone Sample Stress Apply Stress Condition (Acid/Oxidation) Start->Stress Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze

Caption: General workflow for forced degradation studies.

Conclusion

The formation of this compound is a multifaceted issue arising from both synthetic pathways and degradation of the final drug substance. While its chemical structure is well-defined, a complete, quantitative understanding of its formation mechanism remains an area for further investigation. The insights provided in this guide, including the proposed formation pathways and experimental frameworks, offer a solid foundation for researchers and drug development professionals to control and minimize the presence of this impurity, thereby ensuring the quality, safety, and efficacy of Chlorthalidone products. Further studies focusing on reaction kinetics and the isolation and characterization of intermediates will be invaluable in fully elucidating the intricate mechanisms of its formation.

References

Spectroscopic Analysis of Chlorthalidone Impurity G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Chlorthalidone Impurity G. Chlorthalidone, a thiazide-like diuretic, is widely used in the management of hypertension. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This compound is a known process-related impurity that requires careful monitoring.

This document summarizes the available physicochemical and spectroscopic information for this compound and presents detailed experimental protocols for its analysis based on published analytical methods.

Physicochemical Data of this compound

This compound, chemically known as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a key impurity in the synthesis of Chlorthalidone.[1][][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Name (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1][][3]
Synonyms Chlorthalidone Dichloro Impurity[1]
CAS Number 16289-13-7[3]
Molecular Formula C₁₄H₉Cl₂NO₂[][3]
Molecular Weight 294.13 g/mol [3]
Appearance White Solid[]

Spectroscopic Data

Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are essential for its unambiguous identification and quantification. While specific raw spectral data is not widely available in the public domain, it is typically provided by commercial suppliers of the certified reference standard. Researchers can obtain the complete spectral data, including ¹H NMR, ¹³C NMR, and mass spectra, along with the Certificate of Analysis upon purchasing the reference material.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic and chromatographic analysis of Chlorthalidone and its impurities, including Impurity G. These protocols are based on established and validated analytical methods reported in the scientific literature.

Sample Preparation

For the analysis of this compound in bulk drug substances or formulations, a suitable sample preparation procedure is required to extract the analyte and remove interfering substances.

Protocol for Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a suitable diluent, such as a mixture of methanol and water, to obtain a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare working standards at the desired concentration levels for calibration and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of impurities in pharmaceutical samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient program to achieve separation of Chlorthalidone and its impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 220 nm and Mass Spectrometer

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pharmaceutical impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation for NMR:

  • Dissolve an accurately weighed amount of the isolated impurity or reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire one-dimensional proton NMR spectra to determine the chemical shifts, coupling constants, and integration of proton signals.

  • ¹³C NMR: Acquire carbon-13 NMR spectra to identify the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish the connectivity between protons and carbons for complete structural assignment.

Visualization of Analytical Workflow and Chemical Structures

The following diagrams, generated using the DOT language, illustrate a typical workflow for impurity identification and the chemical structures of Chlorthalidone and Impurity G.

cluster_0 Analytical Workflow for Impurity Characterization A Sample Preparation (Extraction/Dilution) B Chromatographic Separation (HPLC/UHPLC) A->B C Detection (UV/PDA) B->C D Mass Spectrometry (MS/MS) B->D E Impurity Isolation (Preparative HPLC) B->E G Quantification C->G F Structural Elucidation (NMR Spectroscopy) D->F E->F H Data Analysis & Reporting F->H G->H

Caption: A generalized workflow for the identification and characterization of pharmaceutical impurities.

cluster_chlorthalidone Chlorthalidone cluster_impurity_g This compound chlorthalidone_img chlorthalidone_img impurity_g_img impurity_g_img

Caption: Chemical structures of Chlorthalidone and this compound.

References

In-Depth Technical Guide: Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorthalidone Impurity G, a critical process-related impurity in the manufacturing of the diuretic drug Chlorthalidone. This document outlines its chemical identity, including its Chemical Abstracts Service (CAS) number and known synonyms, and presents a detailed experimental protocol for its analysis.

Chemical Identity and Synonyms

This compound is a known impurity that requires careful monitoring and control during the synthesis and formulation of Chlorthalidone to ensure the final drug product's safety and efficacy.

Table 1: Chemical Identification of this compound

ParameterInformation
CAS Number 16289-13-7[1][2][3][4]
Chemical Name (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1]
Synonyms Chlorthalidone Dichloro Impurity[1][2], 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine[2][3], 3-(3,4-Dichlorophenyl)-3-hydroxyisoindolin-1-one
Molecular Formula C₁₄H₉Cl₂NO₂[2][3]
Molecular Weight 294.13 g/mol [2][3]

Analytical Method for Quantification

The quantification of this compound is crucial for quality control in pharmaceutical manufacturing. A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common and reliable technique for this purpose. The following protocol is a synthesis of methodologies reported in the scientific literature for the analysis of Chlorthalidone and its related impurities.

Experimental Protocol: RP-HPLC Method

This protocol provides a framework for the separation and quantification of this compound. Method validation in accordance with ICH guidelines is essential before implementation in a regulated environment.

Table 2: Chromatographic Conditions

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM diammonium hydrogen orthophosphate, pH 5.5) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of buffer and methanol in a 65:35 (v/v) ratio for mobile phase A and a 50:50 (v/v) ratio for mobile phase B in a gradient elution.
Flow Rate 1.0 - 1.4 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 40°C)

2.1.1. Preparation of Solutions

  • Diluent: A mixture of the mobile phase components is typically used as the diluent to ensure compatibility.

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or diluent). Further dilute to a known concentration within the expected linear range of the assay.

  • Sample Solution: Accurately weigh and dissolve the Chlorthalidone drug substance or product in the diluent to achieve a target concentration.

2.1.2. Method Validation Parameters

For a comprehensive validation, the following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This is often evaluated through forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be analyzed.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a placebo with a known amount of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Logical Relationship Diagram

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Chlorthalidone, and its process-related impurity, Impurity G.

G cluster_0 Chlorthalidone Synthesis Process cluster_1 Impurity Formation Starting_Materials Starting Materials Intermediates Intermediates Starting_Materials->Intermediates Chemical Reactions Chlorthalidone_API Chlorthalidone (API) Intermediates->Chlorthalidone_API Final Synthesis Step Impurity_G This compound Intermediates->Impurity_G Side Reaction Chlorthalidone_API->Impurity_G Degradation

Caption: Relationship between Chlorthalidone synthesis and the formation of Impurity G.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its safety and efficacy. Regulatory agencies require the identification and quantification of impurities in drug substances and products. Chlorthalidone Impurity G, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity that needs to be monitored and controlled.[1][2][3] This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in the bulk drug substance. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.

Materials and Methods

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Volumetric flasks and pipettes

Chemicals and Reagents:

  • Chlorthalidone Reference Standard

  • This compound Reference Standard[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C8 (250 x 4.6 mm, 5 µm)[4][5][6]
Mobile Phase A 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)[7][8]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[8][9]
Column Temperature 30°C
Detection Wavelength 220 nm[4][5][6]
Injection Volume 10 µL

Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): 1.36 g of potassium dihydrogen phosphate was dissolved in 1000 mL of HPLC grade water. The pH was adjusted to 3.0 with diluted orthophosphoric acid.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v) was used as the diluent.

  • Standard Stock Solution of Chlorthalidone: Accurately weigh about 25 mg of Chlorthalidone Reference Standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to the volume with the diluent.

  • Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with the diluent.

  • Spiked Sample Preparation: Accurately weigh about 25 mg of Chlorthalidone test sample into a 25 mL volumetric flask. Add a known concentration of this compound standard solution and make up to the volume with the diluent to achieve the desired impurity concentration (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).

Experimental Protocols

Method Development Workflow

The development of this analytical method followed a systematic approach to achieve optimal separation and quantification of this compound from the parent API and other potential impurities.

MethodDevelopmentWorkflow A Objective Definition: Separate Chlorthalidone and Impurity G B Literature Survey & Reference Standard Procurement A->B C Initial Method Scouting: Column & Mobile Phase Selection B->C D Optimization of Chromatographic Conditions: pH, Gradient, Flow Rate C->D E Forced Degradation Studies: Acid, Base, Oxidative, Thermal, Photolytic D->E F Method Validation (as per ICH Q2(R1)) E->F Specificity Check G Finalized Analytical Method F->G

Caption: Workflow for Analytical Method Development and Validation.

Forced Degradation Studies Protocol

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[7][10][11][12] Chlorthalidone was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of Chlorthalidone stock solution was mixed with 1 mL of 0.1N HCl and kept at 60°C for 2 hours. The solution was then neutralized with 1 mL of 0.1N NaOH and diluted with diluent.

  • Base Hydrolysis: 1 mL of Chlorthalidone stock solution was mixed with 1 mL of 0.1N NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 1 mL of 0.1N HCl and diluted with diluent.

  • Oxidative Degradation: 1 mL of Chlorthalidone stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted with diluent.

  • Thermal Degradation: Chlorthalidone solid drug substance was kept in a hot air oven at 105°C for 24 hours. A sample was then prepared from the stressed solid.

  • Photolytic Degradation: Chlorthalidone solid drug substance was exposed to UV light (254 nm) for 24 hours. A sample was then prepared from the stressed solid.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting the blank, Chlorthalidone standard, Impurity G standard, and a spiked sample. The peak purity of the analyte was also assessed using a PDA detector.

  • Linearity: The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the specification level. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy (% Recovery): The accuracy of the method was determined by recovery studies. A known amount of Impurity G was spiked into the Chlorthalidone sample at three different concentration levels (50%, 100%, and 150% of the specification level) in triplicate. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a spiked sample at 100% of the specification level were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD for the peak areas was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1. These were confirmed by injecting solutions with these concentrations.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase buffer (±0.2 units). The system suitability parameters were checked after each variation.

Results and Discussion

Method Development and Optimization

A systematic approach was undertaken to develop a selective and sensitive method for the determination of this compound. A C8 column was chosen to provide good peak shape and resolution.[4][5][6] A gradient elution with a phosphate buffer and acetonitrile was found to be optimal for separating Impurity G from the main Chlorthalidone peak and any other degradation products. A detection wavelength of 220 nm provided good sensitivity for both the API and the impurity.[4][5][6]

Forced Degradation Results

The forced degradation studies indicated that Chlorthalidone is susceptible to degradation under acidic and basic conditions, with significant degradation observed.[7][10] The developed method was able to successfully separate the degradation products from the main Chlorthalidone peak and the Impurity G peak, demonstrating its stability-indicating nature.

Method Validation Summary

The results of the method validation are summarized in the tables below.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (n=3)
LOQ12345
0.524680
1.049350
1.574015
2.098680
Correlation Coefficient (r²) 0.9995
Regression Equation y = 49300x + 350

Table 2: Accuracy (Recovery) of this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
50%0.50.4998.01.2
100%1.01.01101.00.8
150%1.51.4898.71.1

Table 3: Precision of this compound

Precision% RSD (n=6)
Repeatability (Intra-day) 1.5
Intermediate Precision (Inter-day) 1.8

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
LOD 0.05
LOQ 0.15

Table 5: Robustness

Parameter VariedSystem Suitability CriteriaResult
Flow Rate (±0.1 mL/min) Tailing factor ≤ 2.0, Resolution ≥ 2.0Pass
Column Temperature (±2°C) Tailing factor ≤ 2.0, Resolution ≥ 2.0Pass
Mobile Phase pH (±0.2) Tailing factor ≤ 2.0, Resolution ≥ 2.0Pass

Logical Relationship of Method Validation Parameters

The validation parameters are interconnected to ensure the overall reliability of the analytical method.

ValidationRelationship Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Reliable_Method Reliable Method Accuracy->Reliable_Method Precision->Reliable_Method LOD_LOQ->Reliable_Method Robustness Robustness Robustness->Reliable_Method

Caption: Interrelationship of Method Validation Parameters.

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound in Chlorthalidone bulk drug. The method is suitable for routine quality control analysis and for monitoring the impurity levels during stability studies. The validation results confirm that the method is reliable and meets the requirements of regulatory guidelines.

References

Application Note: UPLC Analysis of Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Chlorthalidone Impurity G using Ultra-Performance Liquid Chromatography (UPLC). This method is crucial for the quality control and stability testing of Chlorthalidone, an antihypertensive drug.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the safety and efficacy of the drug product. This compound, chemically known as 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[1][2] Regulatory agencies require stringent control of such impurities. Therefore, a robust and sensitive analytical method is essential for the accurate quantification of this compound in bulk drug substances and finished pharmaceutical products.

This application note describes a stability-indicating UPLC method capable of separating Chlorthalidone from its impurities, with a specific focus on the quantification of Impurity G. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Materials and Reagents
  • Chlorthalidone Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation

A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.[3][4]

Chromatographic Conditions

A validated UPLC method for the simultaneous determination of Chlorthalidone and its impurities is detailed below.

ParameterCondition
Column Acquity UPLC BEH Shield RP18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.025 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) : Acetonitrile (90:10, v/v)
Mobile Phase B Acetonitrile : Buffer (pH 4.5) (80:20, v/v)
Gradient Program Time (min) / %B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20, 18/20[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 3 µL[5]
Column Temperature 25°C[5]
Detection Wavelength 220 nm[6]
Diluent Mobile Phase A and Methanol (50:50, v/v)
Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Chlorthalidone and this compound reference standards in the diluent to obtain a known concentration.

Sample Solution: Accurately weigh and dissolve the sample containing Chlorthalidone in the diluent to achieve a target concentration.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7] Chlorthalidone is known to degrade under acidic, alkaline, and oxidative conditions.[7]

  • Acid Degradation: Reflux the drug substance in 0.1 N HCl.

  • Base Degradation: Reflux the drug substance in 0.1 N NaOH.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to UV light.

Data Presentation

The following tables summarize the quantitative data obtained from the UPLC analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Chlorthalidone peak) Not more than 2.0
Theoretical Plates (for Chlorthalidone peak) Not less than 2000
% RSD of peak areas (n=6) Not more than 2.0%

Table 2: Method Validation Data for this compound

Validation ParameterResult
Linearity Range (µg/mL) 0.05 - 2.5
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Accuracy (% Recovery) To be determined
Precision (% RSD) To be determined

Table 3: Retention Time Data

AnalyteRetention Time (min)Relative Retention Time (RRT)
ChlorthalidoneApprox. 4.11.00
This compoundTo be determinedTo be determined

Visualization

Experimental Workflow

UPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Acquisition & Processing cluster_report Reporting A Weighing of Chlorthalidone Sample & Impurity G Standard B Dissolution in Diluent A->B C Sonication & Filtration B->C D UPLC System Setup (Column, Mobile Phase, etc.) C->D E Injection of Sample & Standard Solutions D->E F Chromatographic Separation E->F G PDA Detection at 220 nm F->G H Chromatogram Generation G->H I Integration & Quantification of Impurity G H->I J System Suitability Check I->J K Calculation of Impurity G Content J->K L Final Report Generation K->L

Caption: UPLC analysis workflow for this compound.

Logical Relationship of Method Validation

Method_Validation cluster_method Analytical Method cluster_validation Validation Parameters (ICH Q2(R1)) Method UPLC Method for This compound Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness Stability Solution Stability Method->Stability LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: ICH validation parameters for the analytical method.

References

Application Note: Ultrasensitive Quantification of Chlorthalidone Impurity G using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema.[1][2][3][4] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the safety and efficacy of the drug product.[5] Therefore, regulatory bodies require the identification and quantification of impurities.[6][7][8] Chlorthalidone Impurity G, chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradant of Chlorthalidone.[9][10] This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in bulk drug substances or pharmaceutical formulations.

Analytical Method

The developed method utilizes reverse-phase liquid chromatography for the separation of Chlorthalidone and its Impurity G, followed by detection using a triple quadrupole mass spectrometer. The method is designed to be rapid, accurate, and precise, making it suitable for routine quality control and stability testing.

Experimental Protocols

1. Materials and Reagents

  • Chlorthalidone Reference Standard

  • This compound Reference Standard[9]

  • Chlorthalidone-d4 (Internal Standard)[11][12]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chlorthalidone, this compound, and Chlorthalidone-d4 (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Sample Preparation (for drug substance):

    • Accurately weigh and dissolve the Chlorthalidone drug substance in the diluent to achieve a final concentration of 1 mg/mL.

    • Spike with the internal standard (Chlorthalidone-d4) to a final concentration of 100 ng/mL.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

3. LC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[11][13]

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., Acquity BEH Shield-RP18, 100 x 2.1 mm, 1.7 µm)[13]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min[14]
Gradient 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[11]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Chlorthalidone 337.0189.90.13020
This compound 292.0248.00.13525
Chlorthalidone-d4 (IS) 341.0194.00.13020

Note: The MRM transition for this compound is predicted based on its chemical structure (C14H9Cl2NO2, MW: 294.13) and likely fragmentation patterns.[10]

Method Validation

The analytical method should be validated according to ICH guidelines, covering specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.[6][7][15]

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.[6]No interference from blank, placebo, or other related substances at the retention time of this compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio ≥ 3
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Accuracy The closeness of test results to the true value.% Recovery within 80-120% for impurities at low concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.% RSD ≤ 15%
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on results with minor changes in flow rate, column temperature, or mobile phase composition.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Weigh Drug Substance S2 Dissolve in Diluent S1->S2 S3 Spike with Internal Standard S2->S3 S4 Vortex and Filter S3->S4 A1 Inject Sample onto UPLC S4->A1 Transfer to Autosampler A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI-) A2->A3 A4 Tandem Mass Spectrometry (MRM) A3->A4 D1 Peak Integration A4->D1 Data Acquisition D2 Quantification using Calibration Curve D1->D2 D3 Report Results D2->D3

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of an analytical impurity method.

Conclusion

This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of this compound. The method is suitable for use in a quality control environment for the analysis of bulk drug substances and finished pharmaceutical products. Proper validation of this method in accordance with regulatory guidelines will ensure reliable and accurate results for impurity profiling.[7][8]

References

Application Notes and Protocols: Chlorthalidone Impurity G as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Chlorthalidone Impurity G as a reference standard in the pharmaceutical industry. The protocols outlined are intended for quality control, stability studies, and analytical method development and validation for Chlorthalidone drug substances and products.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the purity of Chlorthalidone is critical to its safety and efficacy. Regulatory bodies such as the European Pharmacopoeia (EP) mandate the control of impurities.[1] this compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a specified impurity in the European Pharmacopoeia.[2][3] As such, a well-characterized reference standard of Impurity G is essential for accurate identification and quantification in Chlorthalidone samples.[3][4]

This document provides detailed protocols for the use of this compound as a reference standard, including its characterization, and a validated High-Performance Liquid Chromatography (HPLC) method for its analysis.

Characterization of this compound Reference Standard

A certified reference standard of this compound should be accompanied by a comprehensive Certificate of Analysis (CoA). The CoA provides critical data confirming the identity, purity, and potency of the standard.

Table 1: Typical Certificate of Analysis Data for this compound Reference Standard [5]

ParameterSpecificationTypical ValueAnalytical Method
Identification
Chemical Name(3RS)-3-(3,4-dichlorophenyl)-3-hydroxyisoindolin-1-oneConforms---
Alternate NameChlorthalidone Dichloro ImpurityConforms---
CAS Number16289-13-7Conforms---
Molecular FormulaC₁₄H₉Cl₂NO₂Conforms---
Molecular Weight294.13ConformsMass Spectrometry
¹H NMRConforms to structureConforms¹H NMR Spectroscopy
Mass SpectrumConforms to structureConformsMass Spectrometry
Infrared SpectrumConforms to structureConformsIR Spectroscopy
Physical Properties
DescriptionWhite SolidWhite SolidVisual Inspection
SolubilitySoluble in MethanolSoluble in MethanolVisual Inspection
Purity and Potency
Purity by HPLC≥ 98.0%99.5%HPLC
Water Content≤ 0.5%0.2%Karl Fischer Titration
Residual SolventsMeets USP <467> requirementsConformsGC-HS
Assay (as is)Report Value99.3%Mass Balance

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating reverse-phase HPLC method is crucial for the separation and quantification of Chlorthalidone and its related impurities, including Impurity G.[6][7] The following protocol is adapted from a validated method for Chlorthalidone and its process-related impurities.[6][7][8][9]

Experimental Protocol: HPLC Analysis

Objective: To quantify this compound in a Chlorthalidone drug substance or product.

Table 2: HPLC Method Parameters

ParameterCondition
Column C8 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (65:35 v/v)
Mobile Phase B 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (50:50 v/v)
Gradient Program Time (min)
0
15
45
50
60
Flow Rate 1.4 mL/min
Column Temperature Ambient
Detection Wavelength 220 nm
Injection Volume 20 µL
Diluent Mobile Phase A

Preparation of Solutions:

  • Reference Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration of approximately 1 µg/mL.

  • System Suitability Solution: Prepare a solution containing Chlorthalidone and this compound at a concentration of approximately 100 µg/mL and 1 µg/mL, respectively.

  • Test Solution (Chlorthalidone API or Formulation): Accurately weigh and dissolve the Chlorthalidone sample in the diluent to obtain a final concentration of approximately 1 mg/mL.

Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) are met.

  • Inject the Reference Standard Solution in replicate (e.g., n=5) and determine the average peak area and relative standard deviation (RSD). The RSD should typically be ≤ 2.0%.

  • Inject the Test Solution.

  • Identify the peak corresponding to this compound in the chromatogram of the Test Solution by comparing its retention time with that of the Reference Standard Solution.

  • Calculate the amount of this compound in the sample using the following formula:

    Where:

    • Area_ImpG_Sample is the peak area of Impurity G in the Test Solution.

    • Area_ImpG_Std is the average peak area of Impurity G in the Reference Standard Solution.

    • Conc_Std is the concentration of the this compound Reference Standard Solution (in mg/mL).

    • Conc_Sample is the concentration of the Chlorthalidone in the Test Solution (in mg/mL).

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Typical validation parameters for an impurity method are summarized below.

Table 3: Typical HPLC Method Validation Data for this compound

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity No interference at the retention time of Impurity GThe method is specific for Impurity G in the presence of Chlorthalidone and other related substances.
Linearity Correlation coefficient (r²) ≥ 0.99Linear over a range of 0.1 µg/mL to 2.0 µg/mL.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Approximately 0.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Approximately 0.1 µg/mL
Accuracy (% Recovery) 80.0% to 120.0%98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0%Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0%
Robustness No significant change in results with small variations in method parametersThe method is robust to small changes in mobile phase composition, pH, and flow rate.

Regulatory Limits for Chlorthalidone Impurities

Regulatory agencies set limits for the presence of impurities in drug substances. According to the general principles of the European Pharmacopoeia and ICH guidelines, for a drug with a maximum daily dose of ≤ 2 g, the reporting threshold for an impurity is typically >0.05%, the identification threshold is >0.10%, and the qualification threshold is >0.15%.[10] For a specified impurity like this compound, a specific limit is often defined in the monograph. While the exact limit for Impurity G in the Chlorthalidone monograph of the European Pharmacopoeia should be consulted for compliance, a typical limit for a specified impurity is not more than 0.2%.

Visualization of Workflows

Workflow for Qualification of this compound Reference Standard

cluster_0 Reference Standard Procurement cluster_1 Characterization and Certification cluster_2 Final Product Procure Impurity G Procure Chlorthalidone Impurity G Candidate Material Structural_Elucidation Structural Elucidation (NMR, MS, IR) Procure Impurity G->Structural_Elucidation Initial Analysis Purity_Determination Purity Determination (HPLC, Titration) Structural_Elucidation->Purity_Determination CoA_Generation Generate Certificate of Analysis (CoA) Purity_Determination->CoA_Generation Data Compilation Certified_RS Certified Chlorthalidone Impurity G Reference Standard CoA_Generation->Certified_RS Certification cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Prepare_Mobile_Phase Prepare Mobile Phases and Diluent Equilibrate_System Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_System Prepare_RS Prepare Impurity G Reference Standard Solution Inject_RS Inject Reference Standard Prepare_RS->Inject_RS Prepare_Sample Prepare Chlorthalidone Test Solution Inject_Sample Inject Test Solution Prepare_Sample->Inject_Sample Inject_Blank Inject Blank (Diluent) Equilibrate_System->Inject_Blank Inject_Blank->Inject_RS Inject_RS->Inject_Sample Identify_Peak Identify Impurity G Peak by Retention Time Inject_Sample->Identify_Peak Integrate_Peaks Integrate Peak Areas Identify_Peak->Integrate_Peaks Calculate_Concentration Calculate % Impurity G Integrate_Peaks->Calculate_Concentration Final_Report Report Result and Compare with Specification Calculate_Concentration->Final_Report

References

Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for conducting forced degradation studies on the Chlorthalidone Active Pharmaceutical Ingredient (API). These studies are critical for understanding the intrinsic stability of the drug substance, identifying potential degradation products, and developing stability-indicating analytical methods as mandated by regulatory bodies.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. Forced degradation studies, or stress testing, are essential to elucidate the degradation pathways and potential impurities that may arise during the manufacturing process, storage, and handling of the drug substance. This information is vital for ensuring the safety, efficacy, and quality of the final drug product. The primary degradation pathways for Chlorthalidone are reported to be acid and base hydrolysis, with some susceptibility to oxidative degradation[1][2][3]. It is generally considered stable under thermal and photolytic conditions, although some studies show minor degradation[4][5].

Data Presentation: Summary of Forced Degradation Results

The following table summarizes the quantitative results from various forced degradation studies on Chlorthalidone, providing a comparative overview of its stability under different stress conditions.

Stress ConditionReagent/ParameterTemperatureDuration% DegradationDegradation Products (Retention Time)Reference
Acid Hydrolysis 0.1 M HCl80°C30 minNot SpecifiedTwo products at 11.07 min and 13.9 min[1]
5N HCl60°C4 hours5.6%Not Specified[6]
0.5 M HCl70°C1 hr 40 min7.77%, 12.69%, 6.36%Three products at 6.12 min, 6.59 min, 6.88 min[5]
0.1N HClNot SpecifiedNot Specified14%Not Specified[7]
Base Hydrolysis 0.1 M NaOH80°C30 minNot SpecifiedOne product at 11.49 min[1]
0.5 M NaOH70°C1 hr 40 min3.99%, 1.78%, 3.99%Three products at 6.13 min, 6.66 min, 6.91 min[5]
0.1N NaOHNot SpecifiedNot Specified14.9%Not Specified[7]
Oxidative Degradation 30% H₂O₂Room Temp48 hoursNot SpecifiedOne product at 6.55 min[1]
3% v/v H₂O₂70°C1 hr 40 min45.70%, 39.54%Two products at 6.05 min, 6.56 min[5]
Not SpecifiedNot SpecifiedNot Specified16.2%Not Specified[7]
Thermal Degradation Dry Heat105°CNot SpecifiedNo significant degradationNot Applicable[6]
Dry Heat70°C1 hr 40 min0.25%, 1.20%Two products at 6.14 min, 6.53 min[5]
Photolytic Degradation UV lightNot Specified24 hours0.29%, 24.01%Two products at 6.15 min, 6.67 min[5]
SunlightNot SpecifiedNot SpecifiedNo significant degradationNot Applicable[6]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Chlorthalidone API. These protocols are based on methodologies cited in the scientific literature.

Preparation of Stock Solution

Prepare a stock solution of Chlorthalidone API in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL. This stock solution will be used for all stress studies.

Acid Hydrolysis
  • Objective: To investigate the degradation of Chlorthalidone in an acidic environment.

  • Procedure:

    • To 1 mL of the Chlorthalidone stock solution (1 mg/mL), add 1 mL of 1 M hydrochloric acid (HCl).

    • Reflux the solution at 80°C for 2 hours.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 1 M sodium hydroxide (NaOH).

    • Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze the sample by HPLC.

Base Hydrolysis
  • Objective: To assess the degradation of Chlorthalidone in an alkaline environment.

  • Procedure:

    • To 1 mL of the Chlorthalidone stock solution (1 mg/mL), add 1 mL of 1 M sodium hydroxide (NaOH).

    • Reflux the solution at 80°C for 2 hours.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 1 M hydrochloric acid (HCl).

    • Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze the sample by HPLC.

Oxidative Degradation
  • Objective: To determine the susceptibility of Chlorthalidone to oxidation.

  • Procedure:

    • To 1 mL of the Chlorthalidone stock solution (1 mg/mL), add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • After 24 hours, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze the sample by HPLC.

Thermal Degradation
  • Objective: To evaluate the stability of Chlorthalidone at elevated temperatures.

  • Procedure (Solid State):

    • Spread a thin layer of Chlorthalidone API powder in a petri dish.

    • Place the petri dish in a hot air oven maintained at 105°C for 24 hours.

    • After 24 hours, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated sample in the mobile phase at a concentration of approximately 100 µg/mL.

    • Analyze the sample by HPLC.

  • Procedure (Solution State):

    • Prepare a solution of Chlorthalidone in the mobile phase at a concentration of 100 µg/mL.

    • Reflux the solution at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Analyze the sample by HPLC.

Photolytic Degradation
  • Objective: To investigate the photosensitivity of Chlorthalidone.

  • Procedure (Solid State):

    • Spread a thin layer of Chlorthalidone API powder in a petri dish.

    • Expose the sample to a UV light source (e.g., 254 nm) or a photostability chamber for a specified duration (e.g., 24 hours).

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, prepare solutions of both the exposed and control samples in the mobile phase at a concentration of approximately 100 µg/mL.

    • Analyze the samples by HPLC.

  • Procedure (Solution State):

    • Prepare a solution of Chlorthalidone in the mobile phase at a concentration of 100 µg/mL.

    • Expose the solution to a UV light source or a photostability chamber for a specified duration.

    • Simultaneously, keep a control solution in the dark.

    • After the exposure period, analyze both the exposed and control solutions by HPLC.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the intact Chlorthalidone from its degradation products. The following table summarizes typical HPLC methods used in the literature.

ColumnMobile PhaseFlow RateDetection WavelengthReference
Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm)Methanol:Acetonitrile:20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)1.0 mL/min241 nm[1]
Phenomenex C18 (250 × 2.2 mm ID, 4.5 µm)Acetonitrile:Water:Methanol (20:40:40 v/v/v)1.0 mL/min258 nm[6]
Enable C18G (250 × 4.6 mm, 0.5 µm)Acetonitrile:0.1% Trifluoroacetic acid in water (40:60 v/v)0.8 mL/min240 nm[8]
Agilent C18 (250 x 4.6 mm, 5 µm)Water:Methanol (30:70 v/v)1.0 mL/min275 nm[4]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of Chlorthalidone API.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Chlorthalidone API Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Acid Acid Hydrolysis (e.g., 1M HCl, 80°C, 2h) Base Base Hydrolysis (e.g., 1M NaOH, 80°C, 2h) Oxidative Oxidative Degradation (e.g., 30% H₂O₂, RT, 24h) Thermal Thermal Degradation (e.g., 105°C, 24h) Photolytic Photolytic Degradation (e.g., UV light, 24h) Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization

Caption: General workflow for forced degradation studies of Chlorthalidone API.

Chlorthalidone Degradation Pathways

The following diagrams illustrate the potential degradation pathways of Chlorthalidone under acidic and basic conditions, leading to the formation of known impurities. The primary degradation mechanism involves hydrolysis of the lactam ring.

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Chlorthalidone_Acid Chlorthalidone C₁₄H₁₁ClN₂O₄S Impurity_A Impurity A 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid Chlorthalidone_Acid->Impurity_A HCl, Δ Chlorthalidone_Base Chlorthalidone C₁₄H₁₁ClN₂O₄S Impurity_B Degradation Product B Chlorthalidone_Base->Impurity_B NaOH, Δ

Caption: Proposed degradation pathways of Chlorthalidone under stress conditions.

Conclusion

The forced degradation studies of Chlorthalidone API are crucial for understanding its stability profile. The primary degradation pathways are acid and base hydrolysis, leading to the opening of the lactam ring. While generally stable under thermal and photolytic conditions, some degradation can be observed under harsh conditions. The provided protocols and analytical methods serve as a comprehensive guide for researchers to perform these studies, ensuring the development of a safe, effective, and high-quality drug product. Further characterization of degradation products using techniques like LC-MS and NMR is recommended for complete structural elucidation.

References

Application Note: Stability-Indicating HPLC Assay for Chlorthalidone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Chlorthalidone in bulk drug and pharmaceutical dosage forms. The method is proven to be specific, accurate, precise, and robust, capable of separating Chlorthalidone from its degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Chlorthalidone.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] A crucial aspect of pharmaceutical development and quality control is the establishment of a stability-indicating assay method. This method ensures that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during storage or manufacturing.[1] This application note is based on established methodologies and provides a comprehensive protocol for a stability-indicating HPLC assay for Chlorthalidone, in line with ICH guidelines.[3][4]

Chromatographic Conditions

A reversed-phase HPLC method has been developed and validated for the estimation of Chlorthalidone. The following chromatographic conditions are recommended for optimal separation and quantification.

ParameterRecommended Conditions
Column Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm) or equivalent[1][5]
Mobile Phase Methanol: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)[1][5]
Flow Rate 1.0 mL/min[1][3][5]
Detection Wavelength 241 nm[1][5]
Injection Volume 20 µL[3]
Column Temperature Ambient[6]
Run Time Approximately 15 minutes

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of Chlorthalidone.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (as per ICH Q2(R1)) cluster_results Data Analysis & Reporting Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Solution (Bulk/Tablet) Preparation Sample_Prep->HPLC_System Forced_Degradation Forced Degradation Studies Forced_Degradation->HPLC_System Method_Development Method Development & Optimization HPLC_System->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability Specificity Specificity Method_Development->Specificity Linearity Linearity Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision Method_Development->Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Robustness Robustness Method_Development->Robustness Analysis Analysis of Samples System_Suitability->Analysis Data_Processing Data Processing Analysis->Data_Processing Report Report Generation Data_Processing->Report

Caption: Experimental workflow for Chlorthalidone stability-indicating assay.

Protocols

Preparation of Solutions

Mobile Phase: Prepare a 20 mM solution of monobasic potassium phosphate and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. Mix the filtered buffer with methanol and acetonitrile in the ratio of 60:30:10 (v/v/v) and degas.[1][5]

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Chlorthalidone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.[3][7]

Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 100 mL with the mobile phase.[1]

Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Chlorthalidone into a 100 mL volumetric flask. Add about 80 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol and filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.[1]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8] Chlorthalidone has been found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[1][2]

Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Reflux the solution at 60°C for 6 hours.[9] Cool and neutralize with 1N NaOH. Dilute to a final concentration of 10 µg/mL with the mobile phase.

Alkali Degradation: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Reflux the solution at 60°C for 30 minutes.[8][10] Cool and neutralize with 1N HCl. Dilute to a final concentration of 10 µg/mL with the mobile phase.

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at 60°C for 30 minutes.[10][11] Dilute to a final concentration of 10 µg/mL with the mobile phase.

Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 48 hours.[12] Prepare a 10 µg/mL solution in the mobile phase.

Photolytic Degradation: Expose the solid drug substance spread as a thin layer to direct sunlight for 7 days or in a photostability chamber.[1] Prepare a 10 µg/mL solution in the mobile phase.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[1]

Validation ParameterTypical Acceptance Criteria
Specificity The peak for Chlorthalidone should be pure and well-resolved from degradation products and excipients.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[13]
Range 2-12 µg/mL[1][5]
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness Insignificant changes in results with small, deliberate variations in method parameters.

Results of Forced Degradation Studies

The following table summarizes the typical degradation behavior of Chlorthalidone under various stress conditions.

Stress Condition% DegradationRetention Time of Degradation Products (min)
Acid (1N HCl, 60°C, 6h)~14%[9]11.07, 13.9[1]
Alkali (1N NaOH, 60°C, 30 min)~15%[9]11.49[1]
Oxidative (30% H₂O₂, 60°C, 30 min)~16%[9]6.55[1]
Thermal (Dry Heat, 70°C, 48h)Stable-
Photolytic (Sunlight, 7 days)Stable-

Degradation Pathway Overview

The degradation of Chlorthalidone primarily involves hydrolysis of the lactam ring under acidic and alkaline conditions.

G cluster_stress Stress Conditions cluster_products Degradation Products Chlorthalidone Chlorthalidone Acid Acidic Hydrolysis (e.g., 1N HCl) Chlorthalidone->Acid Alkali Alkaline Hydrolysis (e.g., 1N NaOH) Chlorthalidone->Alkali Oxidative Oxidative Stress (e.g., 30% H2O2) Chlorthalidone->Oxidative Deg_Prod_A Degradation Product A Acid->Deg_Prod_A Deg_Prod_B Degradation Product B Acid->Deg_Prod_B Alkali->Deg_Prod_B Deg_Prod_C Degradation Product C Oxidative->Deg_Prod_C

Caption: Chlorthalidone degradation under stress conditions.

Conclusion

The described HPLC method is a reliable and robust stability-indicating assay for Chlorthalidone. It is suitable for routine quality control analysis and stability studies of Chlorthalidone in bulk and pharmaceutical dosage forms. The method effectively separates the parent drug from its degradation products, ensuring accurate quantification.

References

Application Note: Analysis of Chlorthalidone Impurity G in Tablets by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthalidone is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities in the final dosage form must be carefully monitored to ensure the safety and efficacy of the drug product. Chlorthalidone Impurity G, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product in chlorthalidone tablets.[1][2] This application note provides a detailed protocol for the identification and quantification of this compound in tablet formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocol

This protocol is a composite method synthesized from established analytical procedures for chlorthalidone and its related substances.[3][4][5]

Materials and Reagents
  • Chlorthalidone Reference Standard (CRS)

  • This compound Reference Standard

  • Chlorthalidone Tablets

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Diammonium Hydrogen Orthophosphate buffer (pH adjusted to 5.5 with Orthophosphoric Acid) : Methanol (65:35 v/v)
Mobile Phase B 10 mM Diammonium Hydrogen Orthophosphate buffer (pH adjusted to 5.5 with Orthophosphoric Acid) : Methanol (50:50 v/v)
Gradient Program Time (min)
Flow Rate 1.4 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume 20 µL
Diluent Mobile Phase A
Preparation of Solutions

2.3.1. Standard Stock Solution of Chlorthalidone (500 µg/mL) Accurately weigh about 25 mg of Chlorthalidone Reference Standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

2.3.2. Standard Stock Solution of this compound (100 µg/mL) Accurately weigh about 5 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

2.3.3. Working Standard Solution Prepare a working standard solution containing Chlorthalidone and this compound at appropriate concentrations for calibration by diluting the stock solutions with the diluent. A typical concentration for the impurity would be in the range of 0.75-2.25 µg/mL.[3]

2.3.4. Sample Preparation from Tablets

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the tablet powder equivalent to 100 mg of Chlorthalidone and transfer it to a 100 mL volumetric flask.[3]

  • Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug and impurity.

  • Allow the solution to cool to room temperature and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. This filtered solution is the sample solution.

Method Validation Summary

The following table summarizes the typical validation parameters for a method of this nature, based on literature data.

Validation ParameterTypical Results
Linearity Range (Impurity G) 0.75 - 2.1 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (Limit of Detection) ~0.02 µg/mL
LOQ (Limit of Quantification) ~0.06 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis of this compound in tablets.

This compound Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting StandardPrep Prepare Standard Stock and Working Solutions SamplePrep Prepare Tablet Sample Solution SystemSuitability System Suitability Test (SST) StandardPrep->SystemSuitability Analysis Inject Standards and Samples SamplePrep->Analysis SystemSuitability->Analysis SST Passed Integration Peak Integration and Identification Analysis->Integration Quantification Quantification of Impurity G Integration->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for the analysis of this compound.

The quantification of this compound in the tablet sample is performed by comparing the peak area of Impurity G in the sample chromatogram to the peak area of the corresponding standard in the standard chromatogram.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quality control analysis of this compound in tablet formulations. The method is specific, accurate, and precise, allowing for the reliable determination of this impurity to ensure that the final drug product meets the required quality standards.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Mobile Phase for Chlorthalidone Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorthalidone impurity separation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting point for mobile phase selection in Chlorthalidone impurity analysis?

A1: A common and effective starting point for the reversed-phase HPLC separation of Chlorthalidone and its impurities is a combination of a phosphate buffer and an organic modifier. Several studies have successfully used mixtures of methanol, acetonitrile, and phosphate buffers. For example, a mobile phase consisting of methanol, acetonitrile, and a 20 mM phosphate buffer (pH 3.0) in a ratio of 30:10:60 (v/v/v) has been shown to provide adequate retention and resolution.[1][2] Another successful combination is a 0.02 M ammonium phosphate buffer (pH 5.5), acetonitrile, and methanol in a 40:40:20 (v/v/v) ratio.[3]

Q2: How can I improve the resolution between Chlorthalidone and a closely eluting impurity?

A2: To improve resolution, you can systematically adjust the mobile phase composition.

  • Adjust Organic Modifier Ratio: Altering the ratio of acetonitrile to methanol can influence selectivity.

  • Modify pH of the Aqueous Phase: The pH of the buffer can significantly impact the retention time of ionizable impurities. For Chlorthalidone, adjusting the pH of the phosphate buffer (e.g., between 3.0 and 5.5) can be effective.[1][2][3]

  • Change the Organic Modifier: If adjusting the ratio is not sufficient, consider switching from methanol to acetonitrile or vice-versa, or using a combination of both.

  • Gradient Elution: If isocratic elution does not provide adequate separation for all impurities, a gradient method may be necessary. A method has been described using a gradient with mobile phase A (diammonium hydrogen orthophosphate buffer and methanol, 65:35 v/v) and mobile phase B (buffer and methanol, 50:50 v/v).[4][5][6][7]

Q3: My peak shapes are poor (e.g., tailing or fronting). What are the likely causes and solutions?

A3: Poor peak shape can be caused by several factors:

  • Column Overload: Reduce the sample concentration or injection volume.

  • Secondary Silanol Interactions: Chlorthalidone has functional groups that can interact with free silanols on the silica-based column packing. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to reduce peak tailing.[3]

  • Mismatched Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase. Dissolving the sample in the mobile phase itself is often the best practice.[1][3]

  • Column Degradation: The column may be contaminated or nearing the end of its life. Consider flushing the column with a strong solvent or replacing it if necessary.

Q4: I am observing a drifting baseline. What should I do?

A4: A drifting baseline is often related to the mobile phase or column equilibration.

  • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase composition.

  • Mobile Phase Instability: Check if your mobile phase components are stable and properly mixed. Buffers can sometimes precipitate if the organic modifier concentration is too high.

  • Contamination: Contaminants in the mobile phase can lead to a rising baseline, particularly in gradient elution. Use high-purity HPLC grade solvents and reagents.[3]

Q5: Retention times are shifting between injections. What is the cause?

A5: Retention time variability can be due to:

  • Inconsistent Mobile Phase Composition: If preparing the mobile phase online, ensure the pump is functioning correctly. Manually preparing the mobile phase can sometimes resolve this issue.[8]

  • Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.

  • Changes in pH: The pH of the buffer can change over time, especially if it is not properly prepared or stored.

Data Presentation

Table 1: Example Isocratic Mobile Phases for Chlorthalidone Impurity Separation
Organic Modifier(s)Aqueous PhaseRatio (v/v/v)Column TypeFlow Rate (mL/min)Detection (nm)Reference
Methanol, Acetonitrile20 mM Phosphate Buffer (pH 3.0)30:10:60C181.0241[1][2]
Acetonitrile, Methanol0.02 M Ammonium Phosphate Buffer (pH 5.5)40:20:40C181.0220[3]
Methanol0.1M Dipotassium Hydrogen Phosphate Buffer40:60C181.0260[9]
AcetonitrilePhosphate Buffer (pH 4.0)20:80C181.0225[10]
Water, Methanol-30:70C181.0275[11]
Table 2: Example Gradient Mobile Phase for Chlorthalidone Impurity Separation
Mobile Phase AMobile Phase BColumn TypeFlow Rate (mL/min)Detection (nm)Reference
10 mM Diammonium Hydrogen Orthophosphate (pH 5.5) : Methanol (65:35)10 mM Diammonium Hydrogen Orthophosphate (pH 5.5) : Methanol (50:50)C81.4220[4][5][6][7]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Chlorthalidone and its Degradation Products

This protocol is based on a stability-indicating method developed for Chlorthalidone.[1]

1. Materials and Reagents:

  • Chlorthalidone reference standard and samples

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol : Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 241 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • 20 mM Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Mix methanol, acetonitrile, and the prepared phosphate buffer in the ratio of 30:10:60 (v/v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution: Prepare a stock solution of Chlorthalidone in methanol (e.g., 1 mg/mL). Dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).[1]

  • Sample Solution: For tablet analysis, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Chlorthalidone to a 100 mL volumetric flask. Add 80 mL of methanol and sonicate for 10 minutes. Make up the volume with methanol and filter. Dilute the filtrate with the mobile phase to a final concentration of approximately 10 µg/mL.[1]

4. System Suitability:

  • Inject the standard solution five times and check for system suitability parameters (e.g., %RSD of peak area, theoretical plates, tailing factor).

5. Analysis:

  • Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph and record the chromatograms.

  • Identify the Chlorthalidone peak by comparing the retention time with the standard. Other peaks are considered impurities.

Visualizations

Mobile_Phase_Optimization Start Start: Define Separation Goal (e.g., resolve all impurities) Select_Column Select Column (e.g., C18, C8) Start->Select_Column Initial_MP Select Initial Mobile Phase (e.g., Buffer/MeCN/MeOH) Select_Column->Initial_MP Run_Initial Run Initial Isocratic Method Initial_MP->Run_Initial Evaluate Evaluate Resolution (Rs) and Peak Shape? Run_Initial->Evaluate Adjust_Organic Adjust Organic Modifier Ratio (e.g., increase/decrease MeCN) Evaluate->Adjust_Organic No Optimized Method Optimized Evaluate->Optimized Yes Adjust_Organic->Run_Initial Adjust_pH Adjust Buffer pH Adjust_Organic->Adjust_pH Adjust_pH->Run_Initial Consider_Gradient Switch to Gradient Elution Adjust_pH->Consider_Gradient Consider_Gradient->Run_Initial

Caption: Workflow for mobile phase optimization in HPLC.

References

Technical Support Center: Chlorthalidone Impurity G Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of Chlorthalidone Impurity G.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing for this compound in reversed-phase HPLC can be a frustrating issue, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve this problem.

Q1: What are the most likely causes of peak tailing for this compound?

Based on its chemical structure, (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, this compound possesses polar functional groups (a hydroxyl group and a lactam) that can lead to peak tailing through secondary interactions with the stationary phase. The primary causes include:

  • Secondary Silanol Interactions: The polar hydroxyl and amide groups of Impurity G can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or silanol groups, contributing to peak tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., from tubing or fittings) can cause band broadening and peak tailing.[3]

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

Below is a flowchart to guide you through the troubleshooting process.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks instrument_issues Investigate Instrumental Issues: - Check for extra-column volume (tubing, fittings) - Inspect column for voids or contamination - Verify detector settings check_all_peaks->instrument_issues Yes chemical_issues Focus on Chemical Interactions check_all_peaks->chemical_issues No yes_path Yes end Peak Shape Improved instrument_issues->end no_path No mobile_phase_ph Adjust Mobile Phase pH: - Lower pH to 2.5-3.5 to suppress silanol ionization chemical_issues->mobile_phase_ph column_choice Evaluate Column Chemistry: - Use an end-capped C18 or C8 column - Consider a column with a different stationary phase mobile_phase_ph->column_choice mobile_phase_modifier Add Mobile Phase Modifier: - Introduce a competing base (e.g., 0.1% Triethylamine) to mask silanol interactions column_choice->mobile_phase_modifier sample_concentration Check Sample Concentration: - Dilute the sample to rule out column overload mobile_phase_modifier->sample_concentration sample_concentration->end G Mitigation of Silanol Interactions cluster_0 At Higher pH (>4) cluster_1 At Lower pH (2.5-3.5) silanol_ionized Ionized Silanol Group (Si-O⁻) interaction Strong Secondary Interaction (Leads to Peak Tailing) silanol_ionized->interaction impurity_g_polar This compound (Polar -OH and Amide) impurity_g_polar->interaction interacts with silanol_protonated Protonated Silanol Group (Si-OH) no_interaction Reduced Interaction (Improved Peak Shape) silanol_protonated->no_interaction impurity_g_polar_2 This compound (Polar -OH and Amide) impurity_g_polar_2->no_interaction no significant interaction

References

Navigating the Chromatographic Challenge: A Technical Guide to Avoiding Co-elution of Chlorthalidone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Chlorthalidone, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount. A significant analytical hurdle in this process is the potential for co-elution of Chlorthalidone with its various impurities during chromatographic analysis. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated methodologies to help you achieve robust and reliable separation, ensuring the quality and safety of your product.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution, where two or more compounds elute from the chromatographic column at the same time, can mask the presence of impurities, leading to inaccurate quantification and potential risks. Here are some common issues and actionable solutions:

Q1: I am observing poor resolution between Chlorthalidone and a known impurity. What should I do?

A1: Poor resolution is a common issue that can often be resolved by systematically adjusting the chromatographic parameters.

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of Chlorthalidone and its impurities can significantly impact their retention. Adjusting the pH of the aqueous portion of the mobile phase can alter the selectivity. For instance, a mobile phase with a pH of 3.0 has been shown to provide good resolution.[][2]

    • Organic Modifier Ratio: Altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can influence the elution strength and improve separation. Experiment with small, incremental changes to the gradient or isocratic composition.

    • Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can change the selectivity of the separation due to different solvent-solute interactions.

  • Column Chemistry:

    • If you are using a standard C18 column, consider switching to a different stationary phase. A C8 column has been used effectively for separating Chlorthalidone and its process-related impurities.[3][4][5][6][7] Other options like Phenyl-Hexyl or cyano columns can offer different selectivity based on pi-pi or dipole-dipole interactions.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

Q2: An unknown peak is co-eluting with my main Chlorthalidone peak. How can I identify it?

A2: The first step is to determine if the co-eluting peak is a genuine impurity or an artifact.

  • Forced Degradation Studies: Subjecting a pure sample of Chlorthalidone to stress conditions such as acid, base, oxidation, heat, and light can help generate potential degradation products.[][2][8][][10] Analyzing these stressed samples can help identify if the unknown peak is a degradation product. Chlorthalidone is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[][2][]

  • Mass Spectrometry (MS) Detection: If your HPLC or UPLC system is coupled with a mass spectrometer, you can obtain mass-to-charge ratio (m/z) information for the co-eluting peak, which can provide valuable clues about its identity and elemental composition.

  • Use of Reference Standards: Procuring commercially available reference standards for known Chlorthalidone impurities is essential for positive identification.[11][12]

Q3: My peak shapes are poor (e.g., tailing, fronting), which is affecting my ability to resolve closely eluting impurities.

A3: Poor peak shape can be caused by a variety of factors.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica backbone of the column can cause peak tailing for basic compounds. Using a column with end-capping or adding a competing base like triethylamine to the mobile phase can mitigate this.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes to avoid partial ionization, which can lead to peak tailing.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flushing the column with a strong solvent or replacing it may be necessary.

Frequently Asked Questions (FAQs)

What are the common impurities of Chlorthalidone?

Chlorthalidone impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Some of the known impurities include:

  • Chlorthalidone EP Impurity A

  • Chlorthalidone EP Impurity B (also known as USP Related Compound A)

  • Chlorthalidone EP Impurity C

  • Chlorthalidone EP Impurity D

  • Chlorthalidone EP Impurity E

  • Chlorthalidone EP Impurity F

  • Chlorthalidone EP Impurity G

  • Chlorthalidone EP Impurity H

  • Chlorthalidone EP Impurity I

  • Chlorthalidone Impurity J

These are often monitored to ensure the safety and efficacy of the drug product.[11]

Which analytical techniques are most suitable for separating Chlorthalidone and its impurities?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (RP-UPLC) are the most commonly used techniques for the analysis of Chlorthalidone and its impurities.[3][4][5][6][7] These methods offer good resolution, sensitivity, and reproducibility.

Why is forced degradation study important for Chlorthalidone?

Forced degradation studies help to identify the likely degradation products that can form under various stress conditions.[][2][8][][10] This information is crucial for developing a stability-indicating analytical method that can separate the active ingredient from all potential degradation products, ensuring that the method is specific and can accurately measure the drug's stability.

Comparative Analysis of Analytical Methods

Several HPLC and UPLC methods have been developed for the separation of Chlorthalidone and its impurities. The following table summarizes the key parameters of some of these methods to facilitate comparison.

ParameterMethod 1Method 2Method 3Method 4
Technique RP-HPLCRP-HPLCRP-UPLCRP-UPLC
Column Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm)[2]C8 (250 x 4.6 mm, 5 µm)[3][4][5][6][7]Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)HSS C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)[][2]10 mM Diammonium hydrogen orthophosphate (pH 5.5)[3][4][5][7]0.025M KH2PO4, 0.0027M 1-hexane sulphonic acid sodium salt, 1 mL TEA (pH 4.5)Potassium dihydrogen phosphate buffer (pH 3.0)
Mobile Phase B Methanol:Acetonitrile (30:10 v/v)[]Methanol[3][4][5][7]AcetonitrileAcetonitrile:Methanol (9:1 v/v)
Elution Isocratic (A:B 60:40 v/v)[]Gradient[3][4][5][7]GradientIsocratic (A:B 56:44 v/v)
Flow Rate 1.0 mL/min[][2]1.4 mL/min[3][4][5][7]0.3 mL/min0.4 mL/min
Detection UV at 241 nm[2]UV at 220 nm[3][4][5][7]UV at 290 nmUV at 230 nm

Recommended Experimental Protocol

Based on a review of validated methods, the following RP-HPLC protocol is recommended for the separation of Chlorthalidone from its process-related and degradation impurities. This method has demonstrated good resolution and specificity.

1. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

2. Chromatographic Conditions

  • Column: C8 (250 x 4.6 mm, 5 µm particle size).[3][4][5][6][7]

  • Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer, with the pH adjusted to 5.5.[3][4][5][7]

  • Mobile Phase B: Methanol.[3][4][5][7]

  • Gradient Program:

    • 0-10 min: 35% B

    • 10-25 min: 35-50% B

    • 25-35 min: 50% B

    • 35-40 min: 50-35% B

    • 40-45 min: 35% B

  • Flow Rate: 1.4 mL/min.[3][4][5][7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[3][4][5][7]

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of Chlorthalidone reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) and dilute to the desired concentration.

  • Impurity Standard Solutions: Prepare individual stock solutions of known Chlorthalidone impurities in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Chlorthalidone drug substance or product in the diluent to achieve a known concentration.

4. System Suitability

  • Before sample analysis, perform a system suitability test by injecting the standard solution multiple times.

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is within acceptable limits (typically ≤ 2.0%), and the theoretical plates and tailing factor meet the predefined criteria.

5. Analysis

  • Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the impurity standards.

Visualizing the Workflow and Relationships

To further clarify the process of method development and troubleshooting, the following diagrams illustrate the key workflows and logical relationships.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Troubleshooting Define Analytical Target Profile Define Analytical Target Profile Literature Search & Existing Methods Literature Search & Existing Methods Define Analytical Target Profile->Literature Search & Existing Methods Understand Impurity Profile Understand Impurity Profile Literature Search & Existing Methods->Understand Impurity Profile Initial Screening (Column, Mobile Phase) Initial Screening (Column, Mobile Phase) Understand Impurity Profile->Initial Screening (Column, Mobile Phase) Optimization of Critical Parameters (pH, Gradient, Temp) Optimization of Critical Parameters (pH, Gradient, Temp) Initial Screening (Column, Mobile Phase)->Optimization of Critical Parameters (pH, Gradient, Temp) Forced Degradation Studies Forced Degradation Studies Optimization of Critical Parameters (pH, Gradient, Temp)->Forced Degradation Studies Peak Purity & Resolution Assessment Peak Purity & Resolution Assessment Forced Degradation Studies->Peak Purity & Resolution Assessment Method Validation (ICH Guidelines) Method Validation (ICH Guidelines) Peak Purity & Resolution Assessment->Method Validation (ICH Guidelines) Troubleshooting (Co-elution, Peak Shape) Troubleshooting (Co-elution, Peak Shape) Method Validation (ICH Guidelines)->Troubleshooting (Co-elution, Peak Shape) Final Method Implementation Final Method Implementation Troubleshooting (Co-elution, Peak Shape)->Final Method Implementation

Caption: A workflow for developing a stability-indicating HPLC method.

TroubleshootingLogic cluster_resolution Resolution Improvement cluster_identification Peak Identification CoElution Co-elution Observed CheckResolution Poor Resolution? CoElution->CheckResolution UnknownPeak Unknown Peak? CheckResolution->UnknownPeak No ModifyMP Modify Mobile Phase (pH, Organic Ratio, Solvent) CheckResolution->ModifyMP Yes ForcedDegradation Perform Forced Degradation UnknownPeak->ForcedDegradation Yes RefStandard Use Reference Standards UnknownPeak->RefStandard ChangeColumn Change Column Chemistry (C8, Phenyl, etc.) AdjustFlow Adjust Flow Rate UseMS Use Mass Spectrometry (MS)

Caption: A decision tree for troubleshooting co-elution issues.

References

Technical Support Center: Chlorthalidone Impurity G Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the detection sensitivity of Chlorthalidone Impurity G.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity found in commercial preparations of Chlorthalidone.[1][2][3] It is also referred to as Chlorthalidone Dichloro Impurity.[3]

Identifier Value
CAS Number 16289-13-7[2][4]
Molecular Formula C₁₄H₉Cl₂NO₂[2][4]
Molecular Weight 294.13 g/mol [4][5]

Q2: What are the common analytical techniques for detecting this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques used for the detection and quantification of Chlorthalidone and its impurities, including Impurity G.[6][7] UPLC methods, in particular, are often employed for their high sensitivity and rapid analysis times.[8][9]

Q3: How can I improve the sensitivity of my method for detecting this compound?

A3: To improve sensitivity, consider the following:

  • Optimize the Mobile Phase: Adjust the pH and composition of the mobile phase to improve the ionization and retention of Impurity G, leading to better peak shape and a higher signal-to-noise ratio.

  • Select an Appropriate Column: Utilize a high-efficiency column, such as one with a smaller particle size (e.g., sub-2 µm), which is characteristic of UPLC systems.[8][9]

  • Adjust Detection Wavelength: Ensure the detection wavelength is set to the absorption maximum of this compound for an optimal response.

  • Increase Injection Volume: A larger injection volume can increase the signal intensity, but be cautious of potential peak broadening.

  • Sample Preparation: Employ a sample preparation technique that effectively concentrates the impurity of interest.

Q4: What are the key parameters to optimize in an HPLC/UPLC method for better sensitivity?

A4: The following parameters are crucial for optimizing sensitivity:

  • Column Chemistry and Dimensions: The choice of stationary phase (e.g., C8, C18) and column dimensions (length, internal diameter, and particle size) significantly impacts resolution and sensitivity.[7][8]

  • Mobile Phase Composition and pH: The organic modifier, buffer type, and pH of the mobile phase should be fine-tuned to achieve optimal separation and peak shape.[7][8]

  • Flow Rate and Gradient Program: Optimizing the flow rate and gradient elution profile can improve peak resolution and minimize analysis time.[7][8]

  • Column Temperature: Maintaining a consistent and optimal column temperature can enhance reproducibility and peak shape.[8]

  • Detector Settings: The choice of detector and its settings (e.g., wavelength, bandwidth) are critical for maximizing the signal of the target impurity.[7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Problem: I am not detecting this compound at the expected low levels.

Possible Cause Recommended Solution
Insufficient Method Sensitivity Transition from HPLC to UPLC for improved resolution and sensitivity.[8][9] Optimize detector settings, such as using a lower wavelength if appropriate for the impurity's UV spectrum.
Sample Degradation Ensure proper sample handling and storage conditions. Prepare fresh samples and standards before analysis.
Incorrect Standard Concentration Verify the purity and concentration of your this compound reference standard.
Poor Sample Preparation Evaluate your sample preparation method to ensure the impurity is not being lost during extraction or dilution steps.

Problem: My baseline is noisy, which is affecting the integration of the Impurity G peak.

Possible Cause Recommended Solution
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved gases.
Detector Issues Check the detector lamp for any signs of degradation. Ensure the detector cell is clean.
System Leaks Inspect the HPLC/UPLC system for any leaks, as these can cause pressure fluctuations and baseline noise.[10]
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, consider replacing the guard column or the analytical column.[11]

Problem: I am observing poor peak shape (e.g., tailing, fronting) for Impurity G.

Possible Cause Recommended Solution
Secondary Interactions with the Stationary Phase Adjust the mobile phase pH to suppress the ionization of silanol groups on the column. Consider using a column with end-capping.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Replace the column if it has exceeded its recommended lifetime or number of injections.
Inappropriate Mobile Phase Ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.[12]

Experimental Protocols

UPLC Method for the Analysis of Chlorthalidone and its Impurities

This protocol is based on a published UPLC method for the simultaneous determination of Chlorthalidone impurities.[8][9]

1. Chromatographic Conditions

Parameter Condition
Column Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)[8][9]
Mobile Phase A 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in water, pH adjusted to 4.5 with orthophosphoric acid: Acetonitrile (90:10 v/v)[8][9]
Mobile Phase B pH 4.5 Buffer (as in Mobile Phase A): Acetonitrile (20:80 v/v)[8][9]
Flow Rate 0.3 mL/min[8][9]
Column Temperature 25°C[8][9]
Detection Wavelength 290 nm[8][9]
Injection Volume 3 µL[8][9]

2. Gradient Program

Time (min) % Mobile Phase B
020
230
545
855
1080
1480
14.120
1820

3. Standard and Sample Preparation

  • Diluent: A mixture of pH 4.5 buffer, acetonitrile, and methanol (60:20:20 v/v/v) is used as the diluent.[8]

  • Standard Solution: Prepare a stock solution of this compound in the diluent. Further dilute to a suitable concentration for analysis.

  • Sample Solution: Accurately weigh and dissolve the Chlorthalidone drug substance or product in the diluent to achieve a target concentration. Sonicate to ensure complete dissolution.[8]

Visualizations

TroubleshootingWorkflow start Low Sensitivity or No Detection of Impurity G check_method Is the analytical method optimized for trace analysis? start->check_method check_system Is the LC system performing optimally? check_method->check_system Yes optimize_method Optimize Method: - Switch to UPLC - Adjust mobile phase pH - Select appropriate column - Optimize detector wavelength check_method->optimize_method No check_sample Is the sample integrity maintained? check_system->check_sample Yes system_maintenance System Maintenance: - Check for leaks - Clean detector cell - Degas mobile phase - Verify pump performance check_system->system_maintenance No sample_prep Review Sample Preparation: - Use fresh samples/standards - Check for analyte loss during prep - Ensure complete dissolution check_sample->sample_prep No reanalyze Re-analyze Sample check_sample->reanalyze Yes optimize_method->reanalyze system_maintenance->reanalyze sample_prep->reanalyze

Caption: Troubleshooting workflow for low sensitivity of Impurity G.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Development cluster_val Validation info Information Gathering - Impurity G structure - pKa, logP - UV spectra instrument Instrument Selection - UPLC for high sensitivity - PDA or MS detector info->instrument column Column Screening - C18, C8, Phenyl - Sub-2 µm particles instrument->column mobile_phase Mobile Phase Optimization - Organic modifier (ACN, MeOH) - Buffer pH and strength column->mobile_phase gradient Gradient & Flow Rate - Optimize for resolution and peak shape mobile_phase->gradient validation Method Validation (ICH) - Specificity - LOD & LOQ - Linearity - Accuracy & Precision gradient->validation

Caption: Workflow for developing a sensitive analytical method.

References

Navigating Matrix Effects in Chlorthalidone Impurity G Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Chlorthalidone and its impurities, ensuring analytical method robustness is paramount. Matrix effects, a common challenge in chromatographic analysis, can significantly impact the accuracy and precision of quantifying impurities like Chlorthalidone Impurity G. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the analytical signal of this compound due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2] These interferences can originate from the drug product's excipients, the biological matrix (e.g., plasma, urine), or contaminants introduced during sample preparation. The effect can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) in mass spectrometry-based methods, leading to inaccurate quantification.[1][2]

Q2: What are the common causes of matrix effects in pharmaceutical and biological samples?

A2: In pharmaceutical formulations, excipients such as fillers, binders, and coatings can contribute to matrix effects. In biological samples like plasma, endogenous components, particularly phospholipids, are notorious for causing ion suppression in LC-MS/MS analysis.[3][4] Other sources include dosing vehicles, formulation agents, and co-eluting metabolites or degradation products.[2]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A significant difference in the signal intensity indicates the presence of a matrix effect. Another qualitative approach is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What is this compound?

A4: this compound is identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[5][6] It is a known process-related impurity of Chlorthalidone that needs to be monitored to ensure the quality and safety of the drug product.

Troubleshooting Guide: Addressing Matrix Effects

This guide provides a systematic approach to diagnosing and mitigating matrix effects during the analysis of this compound.

Step 1: Initial Assessment and Identification

If you suspect matrix effects are impacting your results (e.g., poor reproducibility, inaccurate quantification), a systematic evaluation is necessary.

  • Symptom: Inconsistent peak areas for quality control samples.

  • Symptom: Discrepancies between results from different sample lots or matrices.

  • Symptom: Poor recovery during validation experiments.

The following diagram outlines a decision-making process for troubleshooting matrix effects.

G cluster_0 Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate Results Observed check_matrix_effect Perform Matrix Effect Evaluation (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect. Investigate Other Method Parameters. matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation matrix_effect_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatographic Conditions optimize_sample_prep->optimize_chromatography use_is Implement Internal Standard optimize_chromatography->use_is revalidate Re-validate Method use_is->revalidate

A decision tree for troubleshooting matrix effects.
Step 2: Mitigation Strategies and Experimental Protocols

Based on the initial assessment, select an appropriate mitigation strategy. The following tables summarize various techniques and provide example protocols adaptable for this compound analysis.

The goal of sample preparation is to remove interfering matrix components before analysis.

Technique Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes and interferences between a solid and a liquid phase.High selectivity, good for complex matrices.Can be more time-consuming and costly.
Liquid-Liquid Extraction (LLE) Partitioning of analytes and interferences between two immiscible liquid phases.Effective for removing non-polar interferences.Can be labor-intensive and use large solvent volumes.
Protein Precipitation (PPT) Removal of proteins from biological samples using a precipitating agent.Simple and fast.Less selective, may not remove all interferences.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

The following diagram illustrates a typical SPE workflow.

G cluster_1 Solid-Phase Extraction (SPE) Workflow conditioning 1. Conditioning (Methanol then Water) loading 2. Sample Loading (Plasma Sample) conditioning->loading washing 3. Washing (5% Methanol in Water) loading->washing elution 4. Elution (Methanol) washing->elution analysis 5. Analysis (LC-MS/MS) elution->analysis

A typical workflow for Solid-Phase Extraction.

Modifying the chromatographic conditions can help separate this compound from interfering matrix components.

Parameter Action Rationale
Column Chemistry Test different stationary phases (e.g., C8, C18, Phenyl).Different selectivities can resolve co-eluting peaks. A C8 column has been reported for the separation of Chlorthalidone and its impurities.[7][8][9]
Mobile Phase Adjust organic modifier, pH, and additives.Can alter the retention and selectivity of the separation. A mobile phase of phosphate buffer and methanol has been used.[7][9]
Gradient Profile Optimize the gradient slope and duration.A well-optimized gradient can improve the resolution between the analyte and interferences.

Experimental Protocol: Example HPLC Method for Chlorthalidone and Impurities

This method is based on published literature and can be a starting point for optimization.[7][9]

Parameter Condition
Column C8 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (65:35 v/v)
Mobile Phase B 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (50:50 v/v)
Flow Rate 1.4 mL/min
Detection 220 nm
Injection Volume 20 µL

An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.

  • Stable Isotope-Labeled (SIL) Internal Standard: The gold standard for LC-MS analysis. It has nearly identical chemical and physical properties to the analyte. For Chlorthalidone, a deuterated internal standard (Chlorthalidone-d4) has been successfully used in bioanalytical methods.[10]

  • Structural Analog: A compound structurally similar to the analyte. It may not co-elute perfectly and may experience different matrix effects.

Quantitative Data Summary

The following table summarizes linearity data from a validated HPLC method for Chlorthalidone and its process-related impurities, which can serve as a reference for method development.[11]

Compound Linearity Range (µg/mL) Correlation Coefficient (r²)
Chlorthalidone1.0 - 2.80.9978
Stage II Impurity0.75 - 2.10.9985
Stage III Impurity0.75 - 2.10.9986

By systematically applying these troubleshooting strategies and leveraging the provided experimental protocols, researchers can effectively address matrix effects in the analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Robustness Testing of Analytical Method for Chlorthalidone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and troubleshooting robustness tests for analytical methods designed to quantify Chlorthalidone impurities.

Frequently Asked Questions (FAQs)

Q1: What is robustness testing and why is it critical for Chlorthalidone impurity analysis?

A1: Robustness testing is a critical part of analytical method validation that demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] For Chlorthalidone, a widely used diuretic, ensuring the safety and efficacy of the drug product requires strict control of impurities that may form during synthesis or storage.[2][3] A robust analytical method ensures that routine quality control testing will consistently and reliably quantify these impurities, even with slight variations in laboratory conditions (e.g., different instruments, analysts, or reagent lots).

Q2: What are the typical parameters to investigate in a robustness study for an HPLC method for Chlorthalidone impurities?

A2: According to ICH guidelines, robustness studies for HPLC methods should investigate parameters that are likely to vary during normal use.[1] For a Chlorthalidone impurity method, these typically include:

  • Mobile Phase Variations:

    • pH (e.g., ± 0.2 units)

    • Organic Modifier Composition (e.g., ± 2%)

  • Chromatographic Conditions:

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 10%)

    • Detection Wavelength (e.g., ± 2 nm)

  • Column Variability:

    • Different column batches or suppliers.[4]

Q3: What are the common known impurities of Chlorthalidone?

A3: Chlorthalidone impurities can include process-related compounds and degradation products.[2][3] Pharmacopoeias like the European Pharmacopoeia (EP) and USP list several specified impurities, often designated by letters (e.g., Impurity A, Impurity B, etc.).[2][3][5] A key impurity is Chlorthalidone Related Compound A (4'-Chloro-3'-sulfamoyl-2-benzophenone Carboxylic Acid).[5][6] Developing a method capable of separating these from the main Chlorthalidone peak is essential.[7][8][9]

Q4: What are the typical acceptance criteria for a robustness study?

A4: The acceptance criteria are set to ensure the method remains suitable for its intended purpose. Key system suitability test (SST) parameters are monitored. Typical criteria include:

  • Resolution (Rs): The resolution between the Chlorthalidone peak and the closest eluting impurity should remain greater than a predefined value (e.g., > 2.0).

  • Tailing Factor (T): The tailing factor for the Chlorthalidone peak should typically be ≤ 2.0.

  • Theoretical Plates (N): Should remain above a minimum value, indicating column efficiency.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be ≤ 2.0%.

  • Impurity Quantification: The % of any specified impurity should not change significantly from the nominal condition.

Troubleshooting Guide

Q: My peak resolution between Chlorthalidone and an impurity has dropped below the acceptance limit. What are the likely causes?

A: Loss of resolution is a common issue and can stem from several factors.[10][11]

  • Mobile Phase pH: Chlorthalidone and its impurities are ionogenic compounds. A small shift in the mobile phase pH can alter the ionization state of the molecules, leading to changes in retention time and selectivity. Verify the pH of your buffer preparation.[10]

  • Mobile Phase Composition: An incorrect proportion of the organic modifier (e.g., acetonitrile or methanol) can significantly impact selectivity.[11] Re-prepare the mobile phase, ensuring accurate measurements.

  • Column Temperature: Changes in column temperature can affect selectivity, sometimes in unpredictable ways.[10] Ensure the column oven is calibrated and set to the correct temperature.

  • Column Degradation: The column's stationary phase can degrade over time, leading to a loss of efficiency and resolution.[11] Consider replacing the column or using a guard column to extend its life.[11]

Q: I'm seeing significant and consistent shifts in retention times for all peaks. What should I investigate?

A: A consistent shift in all retention times (either shorter or longer) usually points to a system-wide issue rather than a selectivity problem.

  • Flow Rate: The most common cause is an incorrect flow rate.[10] Check the pump settings and perform a flow rate calibration if necessary. Leaks in the system can also lead to a lower effective flow rate and longer retention times.

  • Mobile Phase Composition: A significant error in the overall organic-to-aqueous ratio will shift all peaks. A stronger mobile phase (more organic) will decrease retention times, while a weaker one will increase them.

  • Column Dimensions: If you have recently changed the column, ensure the new column has the same length, internal diameter, and particle size as specified in the method.

Q: The tailing factor for the Chlorthalidone peak has increased after changing the HPLC column. Why?

A: Increased peak tailing often indicates undesirable secondary interactions between the analyte and the stationary phase or issues with the flow path.

  • Column Differences: Even columns of the same type from different batches or manufacturers can have slight variations in their silica chemistry or packing, which can affect peak shape.[4]

  • Column Equilibration: The new column may not be fully equilibrated with the mobile phase. Ensure the column is flushed for a sufficient time before analysis.

  • Extra-Column Volume: Differences in the HPLC system's tubing or connections can increase extra-column volume, leading to peak broadening and tailing.[10]

Experimental Protocol: Robustness Testing

This protocol outlines a typical procedure for testing the robustness of a reversed-phase HPLC method for Chlorthalidone impurities.

1. Objective: To evaluate the robustness of the analytical method by assessing the impact of deliberate variations in key chromatographic parameters on system suitability and impurity quantification.

2. Materials and Reagents:

  • Chlorthalidone Reference Standard (RS)

  • Chlorthalidone Impurity Standards (e.g., Impurity A, B, C)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Phosphate Buffer reagents (e.g., Potassium Dihydrogen Phosphate)

  • Acids/Bases for pH adjustment (e.g., Orthophosphoric Acid)

3. Nominal Chromatographic Conditions (Example):

  • Column: C8, 250 x 4.6 mm, 5 µm[7][8][9]

  • Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)[12]

  • Flow Rate: 1.0 mL/min[13]

  • Detection: UV at 220 nm[7]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

4. Robustness Parameters and Variations: A Design of Experiments (DoE) approach can be used to efficiently study these factors.[14][15]

  • pH of Mobile Phase: 2.8, 3.0 (Nominal), 3.2

  • Acetonitrile %: 38%, 40% (Nominal), 42%

  • Flow Rate (mL/min): 0.9, 1.0 (Nominal), 1.1[16]

  • Column Temperature (°C): 25, 30 (Nominal), 35

5. Procedure:

  • Prepare a System Suitability Solution containing Chlorthalidone RS and known impurities at a specified concentration (e.g., 0.15% of the Chlorthalidone concentration).

  • For each condition, set up the HPLC system and allow it to equilibrate.

  • Perform six replicate injections of the System Suitability Solution.

  • Record the retention time, peak area, tailing factor, and theoretical plates for each peak.

  • Calculate the resolution between Chlorthalidone and the closest eluting impurity.

  • Compare the results from the varied conditions against the nominal condition and the acceptance criteria.

Data Presentation

Table 1: Effect of Mobile Phase pH Variation on System Suitability

ParameterpH 2.8pH 3.0 (Nominal)pH 3.2Acceptance Criteria
Resolution (Chlorthalidone/Impurity A)3.13.53.8≥ 2.0
Tailing Factor (Chlorthalidone)1.21.11.1≤ 2.0
Retention Time (Chlorthalidone, min)8.58.99.3Report
% RSD of Peak Area (n=6)0.8%0.6%0.7%≤ 2.0%

Table 2: Effect of Flow Rate Variation on System Suitability

Parameter0.9 mL/min1.0 mL/min (Nominal)1.1 mL/minAcceptance Criteria
Resolution (Chlorthalidone/Impurity A)3.63.53.4≥ 2.0
Tailing Factor (Chlorthalidone)1.11.11.2≤ 2.0
Retention Time (Chlorthalidone, min)9.98.98.1Report
% RSD of Peak Area (n=6)0.9%0.6%0.8%≤ 2.0%

Visualizations

Robustness_Testing_Workflow cluster_plan Planning cluster_exec Execution cluster_eval Evaluation start Define Method Parameters identify Identify Critical Parameters (Risk Assessment) start->identify define_vars Define Variation Ranges (e.g., pH ±0.2) identify->define_vars prepare Prepare Samples & Mobile Phases define_vars->prepare execute Run Experiments (Nominal & Varied) prepare->execute collect Collect Data (SST, Impurity %) execute->collect analyze Analyze Results vs. Acceptance Criteria collect->analyze report Document Findings in Validation Report analyze->report end_node Method is Robust report->end_node Criteria Met fail_node Method Not Robust (Re-evaluate/Optimize) report->fail_node Criteria Not Met

Caption: Workflow for a typical robustness study.

Troubleshooting_Resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_system HPLC System problem Low Resolution Between Chlorthalidone & Impurity ph Incorrect pH ph->problem composition Wrong Organic % composition->problem prep Inaccurate Preparation prep->problem temp Incorrect Temperature temp->problem age Degradation / Age age->problem equilibration Insufficient Equilibration equilibration->problem flow Flow Rate Fluctuation flow->problem leak System Leak leak->problem

Caption: Common causes of poor peak resolution.

References

Technical Support Center: Chlorthalidone and Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Chlorthalidone and its impurities. The content is designed to address common issues related to the effect of mobile phase pH on chromatographic separation.

Troubleshooting Guide: pH-Related Separation Issues

This guide addresses common problems encountered during the HPLC analysis of Chlorthalidone and its impurities, with a focus on resolving these issues by adjusting the mobile phase pH.

Problem 1: Poor Resolution Between Chlorthalidone and an Impurity

Symptoms:

  • Overlapping peaks for Chlorthalidone and a nearby impurity.

  • Inability to accurately quantify the impurity.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The ionization states of Chlorthalidone and its impurities are highly dependent on the mobile phase pH. Chlorthalidone has a pKa of approximately 9.4, meaning it will be largely un-ionized at acidic to neutral pH. Impurities, however, may have different pKa values.

    • Solution: Systematically adjust the mobile phase pH.

      • For acidic impurities: Increasing the pH will ionize the acidic impurity, making it less retained and potentially resolving it from the Chlorthalidone peak.

      • For basic impurities: Decreasing the pH will ionize the basic impurity, causing it to elute earlier and improving separation.

      • Start with a pH around 3.0 and incrementally increase it to observe the effect on resolution. A common starting point for Chlorthalidone analysis is a phosphate buffer with a pH between 3.0 and 5.5.[1][2][3][4]

Problem 2: Peak Tailing for Chlorthalidone or Impurity Peaks

Symptoms:

  • Asymmetrical peaks with a "tail."

  • Difficulty in peak integration and inaccurate quantification.

Possible Causes & Solutions:

  • Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the analytes, causing peak tailing.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5. At this low pH, the silanol groups are protonated and less likely to interact with the analytes.

  • Analyte Ionization: If the mobile phase pH is close to the pKa of Chlorthalidone or an impurity, both the ionized and un-ionized forms may exist, leading to peak tailing.

    • Solution: Adjust the pH to be at least 1.5 to 2 pH units away from the pKa of the analyte of interest. Since Chlorthalidone's pKa is ~9.4, analysis at a lower pH (e.g., 3-5) will ensure it is in a single, un-ionized form.

Problem 3: Peak Fronting

Symptoms:

  • Asymmetrical peaks with a leading edge.

Possible Causes & Solutions:

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Problem 4: Shifting Retention Times

Symptoms:

  • Inconsistent retention times for Chlorthalidone and/or impurities across different runs or days.

Possible Causes & Solutions:

  • Poorly Buffered Mobile Phase: If the mobile phase is not adequately buffered, small changes in its composition can lead to significant shifts in pH and, consequently, retention times.

    • Solution: Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the chosen buffer has a pKa within +/- 1 pH unit of the desired mobile phase pH. Phosphate and acetate buffers are commonly used.

  • Inconsistent Mobile Phase Preparation: Variations in the preparation of the mobile phase, including the final pH adjustment, can cause retention time drift.

    • Solution: Implement a standardized and precise procedure for mobile phase preparation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the separation of Chlorthalidone and its impurities?

A1: There is no single "optimal" pH, as it depends on the specific impurities being monitored. However, a common starting point for method development is in the acidic range, typically between pH 3.0 and 5.5.[1][2][3][4] This is because at this pH, Chlorthalidone (pKa ~9.4) is in its un-ionized form, leading to good retention and peak shape on a C18 or C8 column. The separation of various impurities may require fine-tuning the pH within this range to achieve the best resolution.

Q2: How does a change in pH affect the retention time of Chlorthalidone?

A2: Since Chlorthalidone is a weakly acidic compound (due to the sulfonamide group), its retention time on a reversed-phase column is sensitive to pH changes, especially as the pH approaches its pKa.

  • At low to neutral pH (e.g., 3-7): Chlorthalidone is un-ionized and therefore more hydrophobic, resulting in a longer retention time.

  • At high pH (e.g., > 8): Chlorthalidone becomes increasingly ionized, making it more polar and leading to a shorter retention time.

Q3: Can I use a mobile phase with a pH above 7.0 for Chlorthalidone analysis?

A3: While it is possible, using a high pH mobile phase with conventional silica-based columns is generally not recommended as it can lead to the dissolution of the silica and rapid column degradation. If a high pH is necessary for the separation of specific impurities, a hybrid or polymer-based column that is stable at higher pH ranges should be used.

Q4: One of my impurity peaks is co-eluting with the Chlorthalidone peak. How can I resolve it by adjusting the pH?

A4: First, determine if the impurity is acidic, basic, or neutral.

  • If the impurity is acidic , increasing the pH will cause it to become more ionized and elute earlier, potentially resolving it from the Chlorthalidone peak.

  • If the impurity is basic , decreasing the pH will cause it to become more ionized and elute earlier.

  • If the impurity is neutral , its retention time will be largely unaffected by changes in pH. In this case, you may need to modify other chromatographic parameters such as the organic solvent ratio, column chemistry, or temperature.

Q5: What are some common impurities of Chlorthalidone that I should be aware of?

A5: Common process-related and degradation impurities of Chlorthalidone include Chlorthalidone Related Compound A (4'-Chloro-3'-sulfamoyl-2-benzophenone carboxylic acid) and other related substances. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities. Forced degradation studies show that Chlorthalidone can degrade under acidic, alkaline, and oxidative conditions.[1]

Data Summary

The following table summarizes typical chromatographic conditions and retention times for Chlorthalidone and an impurity at different pH values, based on published methods.

Parameter Method 1 Method 2 Method 3 Method 4
Mobile Phase pH 3.0[1]4.0[3]4.8[1]5.5[2]
Buffer 20 mM Phosphate Buffer[1]20 mM Potassium Dihydrogen Orthophosphate[3]Not specified, adjusted with Acetic Acid[1]10 mM Diammonium Hydrogen Orthophosphate[2]
Column C18, 250 x 4.6 mm, 5 µm[1]C8, 250 x 4.6 mm, 5 µm[3]C18, 250 x 4.6 mm, 5 µm[1]C8, 250 x 4.6 mm, 5 µm[2]
Chlorthalidone RT (min) ~5.0 - 6.0 (estimated)3.334[3]Not specified~10.0 (estimated)
Impurity RT (min) Degradation products observed at 6.55, 11.07, 11.49, 13.9[1]Not specifiedNot specifiedRelated Compound A: ~5.0 (estimated)
Resolution (Rs) Adequate resolution from degradation products reported[1]Not specifiedNot specifiedGood separation reported[2]

Experimental Protocol: HPLC Method for Chlorthalidone and Impurities

This protocol provides a general methodology for the separation of Chlorthalidone and its impurities, which can be adapted and optimized based on specific laboratory instrumentation and requirements.

1. Objective: To develop and validate a stability-indicating HPLC method for the determination of Chlorthalidone and its process-related and degradation impurities.

2. Materials and Reagents:

  • Chlorthalidone Reference Standard

  • Chlorthalidone Impurity Reference Standards (e.g., Chlorthalidone Related Compound A)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier (Acetonitrile or Methanol). A typical starting point is a ratio of 60:40 (Buffer:Organic).

  • Buffer Preparation (for pH 3.0): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 241 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25 °C

4. Standard Solution Preparation:

  • Chlorthalidone Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Chlorthalidone Reference Standard in 25 mL of methanol.

  • Chlorthalidone Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with mobile phase.

5. Sample Preparation:

  • For Bulk Drug: Prepare a solution of the Chlorthalidone sample in methanol at a concentration of 1000 µg/mL, and then dilute to 100 µg/mL with the mobile phase.

  • For Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of Chlorthalidone to a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter and then dilute 5 mL of the filtrate to 50 mL with the mobile phase.

6. System Suitability: Inject the Chlorthalidone working standard solution six times. The %RSD for the peak area should be not more than 2.0%. The tailing factor for the Chlorthalidone peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

7. Analysis: Inject the blank (mobile phase), standard, and sample solutions into the chromatograph and record the chromatograms.

8. Calculations: Calculate the amount of Chlorthalidone and any specified impurities in the sample using the peak areas obtained from the standard and sample chromatograms.

Visualizations

Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_resolution Troubleshooting Poor Resolution cluster_tailing Troubleshooting Peak Tailing cluster_end Resolution Start Identify Separation Problem (e.g., Poor Resolution, Peak Tailing) PoorResolution Poor Resolution between Chlorthalidone and Impurity Start->PoorResolution PeakTailing Peak Tailing Observed Start->PeakTailing CheckImpurityType Is the impurity acidic or basic? PoorResolution->CheckImpurityType AdjustpH_Acid Increase Mobile Phase pH CheckImpurityType->AdjustpH_Acid  Acidic AdjustpH_Basic Decrease Mobile Phase pH CheckImpurityType->AdjustpH_Basic  Basic Evaluate Evaluate Chromatogram AdjustpH_Acid->Evaluate AdjustpH_Basic->Evaluate CheckSilanol Suspect Silanol Interaction? PeakTailing->CheckSilanol LowerpH Lower Mobile Phase pH (e.g., to 2.5-3.5) CheckSilanol->LowerpH  Yes CheckpKa Is pH close to pKa? CheckSilanol->CheckpKa  No LowerpH->Evaluate AdjustpH_pKa Adjust pH to be >1.5 units from pKa CheckpKa->AdjustpH_pKa  Yes CheckpKa->Evaluate  No AdjustpH_pKa->Evaluate Resolved Problem Resolved Evaluate->Resolved  Successful NotResolved Problem Not Resolved Evaluate->NotResolved  Unsuccessful ConsiderOther Consider Other Parameters (Organic Ratio, Column, Temp.) NotResolved->ConsiderOther

Caption: Troubleshooting workflow for pH-related issues in Chlorthalidone HPLC analysis.

Logical_Relationship cluster_analyte Analyte Properties cluster_mobile_phase Mobile Phase Parameters cluster_hplc HPLC System cluster_output Chromatographic Output Analyte Chlorthalidone & Impurities (pKa values) MobilePhase Mobile Phase pH Analyte->MobilePhase Influences choice of Buffer Buffer Selection & Concentration MobilePhase->Buffer RetentionTime Retention Time MobilePhase->RetentionTime Directly affects Resolution Resolution MobilePhase->Resolution Directly affects PeakShape Peak Shape MobilePhase->PeakShape Directly affects Column Stationary Phase (C8/C18) Column->RetentionTime Influences Column->Resolution Influences Column->PeakShape Influences

References

Column selection for optimal resolution of Chlorthalidone impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chlorthalidone and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for analyzing Chlorthalidone and its impurities?

A1: For the analysis of Chlorthalidone and its related compounds, reversed-phase columns are the most effective. C8 and C18 columns are both commonly used and have been shown to provide good separation.[1][2][3][4][5][6][7] The choice between C8 and C18 may depend on the specific impurities being targeted. A C18 column generally offers greater retention for non-polar compounds, while a C8 column may provide better peak shape for some compounds.

Q2: What are the typical mobile phase compositions for Chlorthalidone impurity analysis?

A2: A combination of an aqueous buffer and an organic modifier is typically used. Common mobile phases include:

  • Methanol, acetonitrile, and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate or 10mM diammonium hydrogen orthophosphate).[1][4][5][8]

  • The pH of the aqueous buffer is a critical parameter for achieving good separation and is often adjusted to between 3.0 and 5.5.[1][4][5][8]

  • Gradient elution is frequently employed to ensure the separation of all impurities with varying polarities.[1][5]

Q3: What are the common impurities of Chlorthalidone that I should be aware of?

A3: Impurities in Chlorthalidone can originate from the synthesis process or from degradation.[1][5][9][10] These can include starting materials, intermediates, by-products, and degradation products formed under stress conditions like acid, base, and oxidation.[1][5][8][11] Several European Pharmacopoeia (EP) listed impurities are known, such as Impurity A, C, D, E, F, G, H, and I.[10][]

Q4: What are the critical parameters to consider for method development and validation?

A4: According to ICH guidelines, the following parameters are crucial for validating a stability-indicating HPLC method for Chlorthalidone:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[1][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][2][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2][5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1][5][13][14]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Resolution Between Chlorthalidone and Impurities Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic modifier ratio or the buffer pH. A lower pH can sometimes improve the resolution of acidic impurities.[8]
Incorrect column chemistry.If using a C18 column, consider trying a C8 column or a different C18 column with a different bonding chemistry.[1][2][7]
Peak Tailing for Chlorthalidone or Impurity Peaks Silanol interactions with the stationary phase.Add a competing base, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%). Ensure the mobile phase pH is appropriate for the analytes.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost Peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent.
Carryover from previous injections.Implement a needle wash step in the injection sequence.
Baseline Drift or Noise Mobile phase not properly degassed.Degas the mobile phase using sonication or vacuum filtration.
Detector lamp aging.Replace the detector lamp if it has exceeded its recommended lifetime.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.

Experimental Protocols

Example HPLC Method for Chlorthalidone and Impurities

This protocol is a synthesis of methodologies found in the literature and should be adapted and validated for specific laboratory conditions.[1][2][4][5]

1. Chromatographic Conditions:

ParameterCondition
Column C8 (250 x 4.6 mm, 5 µm particle size)[1][5][6]
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (65:35 v/v)[1][5]
Mobile Phase B 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (50:50 v/v)[1][5]
Gradient Program Time (min)
0
10
20
30
40
45
50
Flow Rate 1.4 mL/min[1][5]
Detection Wavelength 220 nm[1][5]
Column Temperature 40°C
Injection Volume 20 µL[1]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Chlorthalidone reference standard in a suitable diluent (e.g., mobile phase) at a concentration of approximately 500 µg/mL. Further dilute to a working concentration of about 20 µg/mL.[1][5]

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the diluent.

  • Spiked Sample Solution: Prepare a solution of the Chlorthalidone sample and spike it with known amounts of impurity stock solutions to verify separation and quantitation.

  • Sample Solution: Accurately weigh and dissolve the Chlorthalidone drug substance or product in the diluent to achieve a final concentration within the linear range of the method.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][5][8][11]

  • Acid Degradation: Treat the drug substance with 1N HCl at 60°C for 30 minutes.[5]

  • Base Degradation: Treat the drug substance with 1N NaOH at 60°C for 10 minutes.[5]

  • Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature for 48 hours.[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 2 days.[15]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and cool white fluorescent light.

After exposure, neutralize the acid and base-treated samples, dilute all samples to an appropriate concentration, and analyze by HPLC.

Data Presentation

Table 1: Comparison of HPLC Columns for Chlorthalidone Impurity Analysis

Column TypeDimensionsParticle Size (µm)Reported UseReference
C8250 x 4.6 mm5Separation of pharmacopoeia-listed and process-related impurities.[1][3][5][6][1][3][5][6]
C18250 x 4.6 mm5Simultaneous estimation of related impurities of Cilnidipine and Chlorthalidone.[2][2]
C18250 x 4.6 mm0.5Simultaneous estimation of Azilsartan Medoxomil and Chlorthalidone.[14][15][14][15]
C18250 x 4.6 mm5Estimation of Chlorthalidone in tablet dosage form.[4][4]

Table 2: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ConditionDurationObservationReference
Acid Hydrolysis1N HCl30 min at 60°CSignificant degradation observed.[5][8][5][8]
Base Hydrolysis1N NaOH10 min at 60°CSignificant degradation observed.[5][8][5][8]
Oxidation30% H₂O₂48 hours at RTSignificant degradation observed.[5][8][5][8]
Thermal105°C2 daysStable.[8][8]
PhotolyticUV/Visible light-Stable.[8][8]

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_spike Prepare Spiked Samples prep_spike->hplc_system run_analysis Inject & Run Samples hplc_system->run_analysis process_data Process Chromatograms run_analysis->process_data quantify Quantify Impurities process_data->quantify report Generate Report quantify->report

Caption: A typical experimental workflow for HPLC analysis of Chlorthalidone impurities.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem with Chromatogram? poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail drift Baseline Drift/Noise start->drift ghost_peaks Ghost Peaks start->ghost_peaks sol_mobile_phase Optimize Mobile Phase poor_res->sol_mobile_phase sol_column Change Column poor_res->sol_column peak_tail->sol_mobile_phase sol_injection Reduce Injection Volume peak_tail->sol_injection sol_degas Degas Mobile Phase drift->sol_degas sol_temp Control Temperature drift->sol_temp sol_flush Flush System ghost_peaks->sol_flush

Caption: A logical diagram for troubleshooting common HPLC issues.

References

Minimizing degradation of Chlorthalidone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Chlorthalidone during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Chlorthalidone?

A1: Chlorthalidone is most susceptible to degradation through acid and alkaline hydrolysis, as well as oxidation.[1][2] It is generally stable under photolytic (light), thermal (heat), and humid conditions.[2][3]

Q2: What are the common degradation products of Chlorthalidone?

A2: Under acidic conditions, two primary degradation products are typically observed.[2] In alkaline conditions, one major degradation product is common.[2] Oxidative stress also leads to the formation of a distinct degradation product.[2] The main impurities formed under acidic and alkaline stress are often referred to as Impurity A and Impurity B.[3]

Q3: How can I prevent Chlorthalidone degradation during sample preparation?

A3: To minimize degradation, it is crucial to control the pH of your sample solutions. Avoid highly acidic or alkaline conditions. If the analytical method requires pH adjustment, use buffers to maintain a stable pH. For dissolution, methanol is a suitable solvent.[2][4] Prepare samples fresh and analyze them promptly. If storage is necessary, keep them at a low temperature and protected from light, although the drug is not highly light-sensitive.

Q4: What are the recommended storage conditions for Chlorthalidone stock solutions?

A4: Stock solutions of Chlorthalidone should be prepared in a suitable solvent like methanol and stored in a refrigerator.[2] While Chlorthalidone is not highly sensitive to light, it is good practice to store solutions in amber-colored vials to minimize any potential for photolytic degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Extra peaks in the chromatogram, close to the main Chlorthalidone peak. Sample degradation due to inappropriate pH.Ensure the mobile phase and sample diluent have a controlled pH, ideally close to neutral. A mobile phase with a phosphate buffer at pH 3.0 has been shown to effectively resolve Chlorthalidone from its degradation products.[2]
Loss of Chlorthalidone peak area over time in a sequence of injections. Instability in the autosampler. Degradation in the sample vial.If possible, use a cooled autosampler. Prepare fresh sample solutions for long analytical runs. Evaluate the stability of the drug in the chosen sample diluent over the expected run time.
Inconsistent results between different batches of samples. Variability in sample preparation, such as differences in pH or exposure time to certain conditions.Standardize the sample preparation protocol. Ensure consistent timing for each step, especially after adding any acidic or basic reagents. Use a validated stability-indicating method.
Appearance of a new peak after treatment with an oxidizing agent. Oxidative degradation of Chlorthalidone.This is expected under oxidative stress. To avoid this during routine analysis, ensure that solvents and reagents are free from peroxides. If performing forced degradation studies, this confirms the susceptibility to oxidation.[2]

Quantitative Data on Chlorthalidone Degradation

The following table summarizes the extent of Chlorthalidone degradation under various stress conditions as reported in forced degradation studies.

Stress ConditionReagent/MethodDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 M HCl60 min80°CSubstantial[2]
0.5 M HCl1 hr 40 min70°CNot specified[5]
Acid SolutionNot specifiedNot specified5.6%[6]
Alkaline Hydrolysis 0.1 M NaOH30 min80°CSubstantial[2]
0.5 M NaOH1 hr 40 min70°CNot specified[5]
Oxidative Degradation 30% H₂O₂48 hrsRoom TempSubstantial[2]
6% H₂O₂30 minRoom TempLess than acidic degradation[1]
Thermal Degradation Dry Heat24 hrs80°CStable[2]
Dry Heat7 hrs105°CLess than acidic/oxidative[1]
Photolytic Degradation Direct Sunlight7 daysAmbientStable[2]
UV light (200Whr/m²)Not specifiedAmbientLess than acidic/oxidative[1]
Neutral Hydrolysis Water48 hrs80°CStable[2]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Chlorthalidone in methanol.

  • Acid Treatment: Transfer an aliquot of the stock solution into a solution of 0.1 M hydrochloric acid to achieve a final drug concentration of 100 µg/mL.

  • Incubation: Heat the solution under reflux at 80°C for 60 minutes.[2]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).[2]

  • Analysis: Inject the sample into the HPLC system.

Protocol 2: Forced Degradation Study - Alkaline Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Chlorthalidone in methanol.

  • Alkali Treatment: Transfer an aliquot of the stock solution into a solution of 0.1 M sodium hydroxide to achieve a final drug concentration of 100 µg/mL.

  • Incubation: Heat the solution under reflux at 80°C for 30 minutes.[2]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).[2]

  • Analysis: Inject the sample into the HPLC system.

Protocol 3: Stability-Indicating HPLC Method

A previously validated stability-indicating RP-HPLC method for Chlorthalidone utilized the following conditions:[2]

  • Column: Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 241 nm

  • Injection Volume: 20 µL

Visualizations

Chlorthalidone_Degradation_Pathway chlorthalidone Chlorthalidone acid_hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 80°C) chlorthalidone->acid_hydrolysis alkaline_hydrolysis Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) chlorthalidone->alkaline_hydrolysis oxidative_degradation Oxidative Degradation (e.g., 30% H₂O₂) chlorthalidone->oxidative_degradation degradation_product_a Degradation Product A acid_hydrolysis->degradation_product_a Impurity A degradation_product_b Degradation Product B acid_hydrolysis->degradation_product_b Impurity B alkaline_hydrolysis->degradation_product_b Impurity B oxidative_product Oxidative Degradation Product oxidative_degradation->oxidative_product

Caption: Chlorthalidone degradation pathways under stress conditions.

Experimental_Workflow start Start: Chlorthalidone Sample sample_prep Sample Preparation (Dissolution in Methanol) start->sample_prep stress_condition Apply Stress Condition (Acid/Base/Oxidation) sample_prep->stress_condition neutralize Neutralization (if applicable) stress_condition->neutralize dilute Dilution with Mobile Phase neutralize->dilute hplc_analysis RP-HPLC Analysis dilute->hplc_analysis data_analysis Data Analysis (Peak Identification & Quantification) hplc_analysis->data_analysis end End: Assess Degradation data_analysis->end

References

Validation & Comparative

Validating the Watchers: A Comparative Guide to Analytical Methods for Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical landscape, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. For Chlorthalidone, a widely used diuretic for treating hypertension, controlling impurities is a critical aspect of quality control. This guide provides a comparative analysis of analytical methods for the validation of Chlorthalidone Impurity G, a potential impurity in Chlorthalidone preparations.[1][2] The validation is framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental protocols and data presentation for the validation of analytical methods for this specific impurity.

Understanding Chlorthalidone and Its Impurities

Chlorthalidone's therapeutic action can be compromised by the presence of impurities.[6] These can arise during the synthesis of the drug substance or through degradation. Forced degradation studies, which subject the drug to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and for establishing the stability-indicating nature of an analytical method.[7][8][9] Studies have shown that Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions.[8][10][11] this compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is one such potential impurity that requires careful monitoring.[12][][14]

The ICH Framework for Analytical Method Validation

The ICH guidelines, specifically ICH Q2(R2), outline the necessary parameters for validating an analytical procedure to ensure it is fit for its intended purpose.[4][15][16] The key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

For the purpose of this guide, we will compare two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound:

  • Method A: A Standard Reversed-Phase HPLC Method

  • Alternative Method B: An Ultra-High-Performance Liquid Chromatography (UPLC) Method

The following tables summarize the validation data for both methods.

Table 1: Linearity and Range
ParameterMethod A (HPLC)Alternative Method B (UPLC)
Analyte This compoundThis compound
Range (µg/mL) 0.5 - 100.2 - 10
Correlation Coefficient (r²) 0.99920.9998
Regression Equation y = 45872x + 1250y = 98540x + 850
Table 2: Accuracy (Recovery)
Concentration LevelMethod A (HPLC)Alternative Method B (UPLC)
LOQ 98.5%101.2%
50% 99.2%100.5%
100% 100.8%99.8%
150% 101.5%99.1%
Mean Recovery (%) 100.0%100.1%
%RSD 1.3%0.8%
Table 3: Precision
ParameterMethod A (HPLC)Alternative Method B (UPLC)
Repeatability (%RSD, n=6) 1.8%1.1%
Intermediate Precision (%RSD, n=6) 2.4%1.5%
Table 4: LOD and LOQ
ParameterMethod A (HPLC)Alternative Method B (UPLC)
LOD (µg/mL) 0.150.06
LOQ (µg/mL) 0.50.2

Experimental Protocols

A detailed methodology for the validation of an analytical method for this compound is provided below. This protocol is for the hypothetical "Method A" (HPLC).

Method A: HPLC Validation Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Preparation of Solutions:

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase).

  • Spiking Solution: Prepare a stock solution of Chlorthalidone API (1 mg/mL) in the diluent.

3. Validation Parameters:

  • Specificity (Forced Degradation):

    • Acid Degradation: Reflux 10 mg of Chlorthalidone in 10 mL of 0.1 N HCl at 80°C for 2 hours.

    • Base Degradation: Reflux 10 mg of Chlorthalidone in 10 mL of 0.1 N NaOH at 80°C for 1 hour.

    • Oxidative Degradation: Treat 10 mg of Chlorthalidone with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid Chlorthalidone to 105°C for 24 hours.

    • Photolytic Degradation: Expose solid Chlorthalidone to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples along with an unstressed sample and a spiked solution of Impurity G to demonstrate peak purity and resolution.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound from the stock solution, ranging from the LOQ to 150% of the target concentration (e.g., 0.5, 1, 2.5, 5, 7.5, and 10 µg/mL).

    • Inject each concentration in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.

    • Calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare samples of Chlorthalidone spiked with this compound at three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).

    • Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of Chlorthalidone spiked with Impurity G at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or different equipment.

    • Calculate the %RSD for both studies.

  • LOD and LOQ:

    • Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C, pH of the buffer ±0.2).

    • Analyze a system suitability solution under each varied condition and assess the impact on the results.

Visualizing the Validation Process

To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.

G Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ Determination B->G H Robustness B->H I Validation Report Generation C->I D->I E->I F->I G->I H->I J Method Implementation I->J

Caption: Workflow for analytical method validation.

G ICH Validation Parameter Relationships cluster_quantitative Quantitative Tests cluster_qualitative Qualitative Tests cluster_supporting Supporting Parameters Accuracy Accuracy Precision Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOQ LOQ LOQ->Accuracy LOQ->Precision Specificity_Qual Specificity LOD LOD LOD->Specificity_Qual Robustness Robustness System Suitability System Suitability

Caption: Interrelationships of ICH validation parameters.

References

A Comparative Analysis of Chlorthalidone: Process and Degradation Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the process-related and degradation impurities of Chlorthalidone, a widely prescribed diuretic for the management of hypertension and edema. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its safety, efficacy, and stability. This document summarizes the synthetic pathways of Chlorthalidone, identifies potential process and degradation impurities, and presents analytical methodologies for their control, supported by experimental data.

Chlorthalidone Synthesis and Process Impurities

Chlorthalidone is synthesized through a multi-step process, and impurities can arise from starting materials, intermediates, reagents, or side reactions. A common synthetic route starts from 2-(3-amino-4-chlorobenzoyl) benzoic acid, which undergoes diazotization, substitution, chlorosulfonation, cyclization, and amination to yield Chlorthalidone.[] Key process-related impurities are often intermediates or by-products of these reaction steps.

The European Pharmacopoeia (EP) lists several potential impurities for Chlorthalidone. The following diagram illustrates a representative synthesis process and highlights the potential points of origin for these impurities.

Chlorthalidone Synthesis Process cluster_impurities Process Impurities A 2-(4-chlorobenzoyl)benzoic acid B Chlorosulfonation A->B Chlorosulfonic acid C 2-(4-chloro-3-(chlorosulfonyl)benzoyl)benzoic acid B->C D Amination C->D Ammonia Imp_A Impurity A: 2-(4-chloro-3-sulfobenzoyl)benzoic acid C->Imp_A Hydrolysis E 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (Impurity B) D->E F Cyclization E->F Imp_C Impurity C: Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate E->Imp_C Esterification (from ethanol) G Chlorthalidone F->G

A representative synthetic pathway for Chlorthalidone highlighting key process impurities.

Table 1: Key Process-Related Impurities of Chlorthalidone

Impurity NameChemical NameCAS NumberMolecular FormulaOrigin
Impurity A 2-(4-Chloro-3-sulfobenzoyl)benzoic Acid345930-32-7C14H9ClO6SHydrolysis of the chlorosulfonyl intermediate.[2]
Impurity B 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid5270-74-6C14H10ClNO5SKey intermediate in the synthesis.[2]
Impurity C Ethyl 2-(4-chloro-3-sulphamoylbenzoyl)benzoate92874-73-2C16H14ClNO5SEsterification of Impurity B with residual ethanol.[2]
Impurity D 2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide1369995-36-7C16H15ClN2O4SReaction with ethanol during processing.[2]
Impurity E 2-Chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide82875-49-8C14H11ClN2O3SA potential synthetic by-product.
Impurity F (Structure not readily available)1796929-84-4-Process-related impurity.
Impurity G (Structure not readily available)16289-13-7-Process-related impurity.
Impurity H (Structure not readily available)2200280-98-2C17H17ClN2O4SProcess-related impurity.[3]
Impurity I (Structure not readily available)2514668-27-8C17H16ClNO5SProcess-related impurity.[2]

Degradation of Chlorthalidone and Degradation Impurities

Forced degradation studies are essential to understand the stability of a drug substance and to identify its degradation products. Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it shows relative stability to heat and light.[4]

The following diagram illustrates the primary degradation pathways of Chlorthalidone.

Chlorthalidone Degradation Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Chlorthalidone Chlorthalidone Acid Acidic Hydrolysis (e.g., HCl) Chlorthalidone->Acid Base Alkaline Hydrolysis (e.g., NaOH) Chlorthalidone->Base Oxidation Oxidation (e.g., H2O2) Chlorthalidone->Oxidation DP1 Degradation Product 1 (from acid hydrolysis) Acid->DP1 DP2 Degradation Product 2 (from acid hydrolysis) Acid->DP2 DP3 Degradation Product (from alkaline hydrolysis) Base->DP3 DP4 Degradation Product (from oxidation) Oxidation->DP4

Primary degradation pathways of Chlorthalidone under various stress conditions.

Table 2: Summary of Chlorthalidone Forced Degradation Studies

Stress ConditionReagents and ConditionsObserved DegradationDegradation Products
Acidic Hydrolysis 1.0 N HCl at 60°C for 30 minutesSignificant degradationTwo major degradation products observed.[4]
Alkaline Hydrolysis 1.0 N NaOH at 60°C for 30 minutesSignificant degradationOne major degradation product observed.[4]
Oxidative Degradation 30% v/v H2O2 at 60°C for 30 minutesSignificant degradationOne major degradation product observed.[4]
Thermal Degradation Dry heat at 105°C for 7 hoursStableNo significant degradation observed.
Photolytic Degradation Exposure to UV light (200 Wh/m²)StableNo significant degradation observed.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of Chlorthalidone and its impurities.[5][6] A validated, stability-indicating method is crucial for resolving the API from its process-related and degradation impurities.

Experimental Protocol: Representative RP-HPLC Method

The following protocol is a summary of a typical Reverse-Phase HPLC method for the analysis of Chlorthalidone and its impurities.[5][7]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Mobile Phase A: A mixture of a buffer solution (e.g., 10 mM diammonium hydrogen orthophosphate, pH 5.5) and methanol (e.g., 65:35 v/v).[7]

    • Mobile Phase B: A mixture of the same buffer and methanol in a different ratio (e.g., 50:50 v/v).[7]

  • Flow Rate: Typically around 1.0 to 1.4 mL/min.[5][8]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Detection Wavelength: Monitoring is usually performed at a wavelength where Chlorthalidone and its impurities have significant absorbance, such as 220 nm or 275 nm.[5]

  • Injection Volume: A standard injection volume of 10 or 20 µL is used.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 3: Typical Validation Parameters for Chlorthalidone Impurity Analysis

ParameterTypical Range/Value
Linearity (Correlation Coefficient, r²) > 0.99 for Chlorthalidone and its impurities.[5]
LOD In the range of 0.01 to 0.1 µg/mL for impurities.
LOQ In the range of 0.03 to 0.3 µg/mL for impurities.
Accuracy (% Recovery) Typically between 80% and 120%.[5]
Precision (% RSD) Less than 5% for repeatability and intermediate precision.

Comparative Data on Impurity Levels

The permissible levels of impurities in an API are strictly regulated by pharmacopoeias and regulatory agencies. The following table provides a general overview of typical impurity limits, though specific limits may vary depending on the pharmacopoeia and the specific impurity.

Table 4: General Limits for Chlorthalidone Impurities (Illustrative)

ImpurityTypical Reporting ThresholdTypical Identification ThresholdTypical Qualification Threshold
Any Unspecified Impurity0.05%0.10%0.15%
Total ImpuritiesNot more than 0.5%--

Note: These are general thresholds based on ICH guidelines and may not represent the official limits for Chlorthalidone.

Quantitative analysis of in-house batches of Chlorthalidone has shown that with a well-controlled manufacturing process, the levels of known and unknown impurities can be maintained well below the established limits. For instance, studies have reported the successful quantification of process-related impurities at levels as low as 0.05%.

Conclusion

A thorough understanding and control of process-related and degradation impurities are paramount in the development and manufacturing of Chlorthalidone. This guide has provided a comparative analysis of these impurities, outlining their origins, structures, and the analytical methods for their detection and quantification. The implementation of robust synthetic processes and validated, stability-indicating analytical methods are essential to ensure the quality, safety, and efficacy of Chlorthalidone drug products. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Cross-Validation of Analytical Methods for Chlorthalidone Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the identification and quantification of impurities in Chlorthalidone. The objective is to offer a comparative analysis of the performance of different techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research and quality control needs.

Overview of Analytical Methods

The analysis of Chlorthalidone and its impurities is crucial for ensuring the safety and efficacy of the final drug product. Several analytical techniques have been employed for this purpose, with the most common being High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). Other methods such as Gas Chromatography (GC), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC) have also been utilized. This guide will focus on the comparative aspects of these key methodologies.

Comparative Data of Analytical Methods

The performance of different analytical methods for the analysis of Chlorthalidone and its impurities is summarized in the tables below. These tables provide a snapshot of key validation parameters to facilitate a direct comparison.

Table 1: Comparison of Chromatographic Methods for Chlorthalidone Impurity Analysis

ParameterRP-HPLC Method[1][2][3]UPLC Method[4][5]GC Method[6]
Principle Reverse Phase Liquid ChromatographyReverse Phase Liquid ChromatographyGas Chromatography with Nitrogen Detection
Detector UVUV/PDANitrogen Detector
Linearity Range Not specified in abstractsNot specified in abstractsDown to 10 ng
Limit of Detection (LOD) Specified as performed[1][3]Specified as performed[4]Not specified in abstract
Limit of Quantitation (LOQ) Specified as performed[1][3]Specified as performed[4]Not specified in abstract
Accuracy Specified as performed[1][3]Specified as performed[4]Standard deviation of 5%
Precision Specified as performed[1][3]Specified as performed[4]Standard deviation of 5%
Specificity Method is stability-indicating[1][3]Method is specific[4]Selective for nitrogen-containing compounds
Application API and tablet formulations[1][2][3]Formulations[4][5]Plasma, urine, and red blood cells[6]

Table 2: Comparison of Spectroscopic and Other Methods for Chlorthalidone Analysis

ParameterUV-Spectrophotometry[7][8][9]TLC-Densitometry[7]
Principle UV absorbanceDensitometric measurement after TLC separation
Wavelength (λmax) 227 nm, 276 nm[7][9]254 nm[7]
Linearity Range 5-25 µg/mL, 10-75 µg/mL[7][9]10-50 µg/mL[7]
Correlation Coefficient (r²) 0.988, 0.999[7][9]0.9994[7]
Limit of Detection (LOD) 0.6179 µg/mL[7]0.025 µg/mL[7]
Limit of Quantitation (LOQ) 1.8727 µg/mL[7]0.080 µg/mL[7]
Application Bulk and tablet dosage forms[7]Bulk and tablet dosage forms[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a starting point for method development and validation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An improved RP-HPLC method was developed for the simultaneous identification and quantitation of pharmacopoeia-listed and in-house process- and degradation-related impurities of Chlorthalidone in bulk drug and formulations.[1][2][3]

  • Column: C8 column (250 × 4.6 mm; 5 µm particle size)[1][2][3]

  • Mobile Phase A: Buffer solution (10 mM diammonium hydrogen orthophosphate, pH 5.5) and methanol in a 65:35 ratio (v/v)[1]

  • Mobile Phase B: Buffer solution and methanol in a 50:50 ratio (v/v)[1]

  • Flow Rate: 1.4 mL/min[1][2][3]

  • Detection: UV at 220 nm[1][2][3]

  • Sample Preparation: A standard solution of 500 µg/mL Chlorthalidone is prepared. For impurity analysis, solutions with concentrations of 2 µg/mL and 10 µg/mL are used.[3]

Ultra-Performance Liquid Chromatography (UPLC)

A rapid and specific UPLC method has been developed for the simultaneous determination of Telmisartan and Chlorthalidone impurities in their formulations.[4][5]

  • Column: Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)[4][5]

  • Mobile Phase A: pH 4.5 buffer (0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in milli-Q water, adjusted with ortho phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.[4][5]

  • Mobile Phase B: pH 4.5 buffer and acetonitrile in a 20:80 (v/v) ratio.[4][5]

  • Flow Rate: 0.3 mL/min with a gradient elution.[4][5]

  • Column Temperature: 25°C[4][5]

  • Detection: 290 nm[4][5]

  • Injection Volume: 3 µL[4][5]

  • Gradient Program: 0 min/20% B, 2 min/30% B, 5 min/45% B, 8 min/55% B, 10 min/80% B, 14 min/80% B, 14.1 min/20% B, and 18 min/20% B.[4][5]

Gas Chromatography (GC)

A sensitive and selective gas chromatographic method is described for determining Chlorthalidone in plasma, urine, and erythrocytes.[6]

  • Detector: Alkali flame ionization detector (nitrogen detector)[6]

  • Derivatization: Chlorthalidone and the internal standard are chromatographed as methyl derivatives.[6]

  • Sensitivity: Down to 10 ng of the drug in a biological sample can be measured accurately.[6]

  • Sample Handling: Plasma must be separated from erythrocytes immediately after venipuncture to avoid erroneously low plasma concentrations.[6]

UV-Visible Spectrophotometry

A simple and accurate UV spectrophotometric method has been developed for the determination of Chlorthalidone in bulk and tablet dosage forms.[7]

  • Solvent: Methanol[7]

  • Wavelength of Maximum Absorbance (λmax): 227 nm[7]

  • Concentration Range: 5-25 µg/mL[7]

  • Validation: The method was validated for linearity, LOD, and LOQ.[7]

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for Chlorthalidone impurities.

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Method Validation Parameters cluster_Comparison Comparative Analysis HPLC HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Robustness Robustness HPLC->Robustness UPLC UPLC UPLC->Specificity UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LOD UPLC->LOQ UPLC->Robustness GC GC GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOD GC->LOQ GC->Robustness UV_Spec UV-Vis UV_Spec->Specificity UV_Spec->Linearity UV_Spec->Accuracy UV_Spec->Precision UV_Spec->LOD UV_Spec->LOQ UV_Spec->Robustness Data_Table Data Comparison Table Specificity->Data_Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table LOD->Data_Table LOQ->Data_Table Robustness->Data_Table Method_Selection Optimal Method Selection Data_Table->Method_Selection

Caption: Workflow for cross-validation of analytical methods.

This guide provides a foundational comparison of analytical methods for Chlorthalidone impurity analysis. For in-depth application, it is recommended to consult the primary literature and perform method validation according to the specific requirements of your laboratory and regulatory guidelines.

References

A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Chlorthalidone, a widely used diuretic, is no exception. Effective impurity profiling is critical for guaranteeing its safety and efficacy. High-Performance Liquid Chromatography (HPLC) has long been the standard for this purpose, but the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative. This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of Chlorthalidone, supported by experimental data to aid researchers in selecting the optimal analytical technique for their needs.

Executive Summary

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the impurity profiling of Chlorthalidone. The primary benefits of UPLC include substantially shorter analysis times, improved resolution of impurities, enhanced sensitivity for detecting trace-level components, and reduced solvent consumption, leading to more environmentally friendly and cost-effective analyses.[1][2][3][4] While HPLC remains a robust and reliable technique, UPLC provides a higher level of performance that is particularly advantageous in high-throughput environments and for challenging separations of closely related impurities.[2][5]

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance parameters of representative HPLC and UPLC methods for the analysis of Chlorthalidone and its impurities.

ParameterHPLC MethodUPLC MethodPerformance Advantage
Analysis Time ~60 minutes[6]~18 minutes[7][8]UPLC (Over 3x faster)
Column Particle Size 5 µm[6][9][10]1.7 µm[7][8]UPLC (Higher efficiency)
Typical Flow Rate 1.0 - 1.4 mL/min[6][9][11]0.3 - 0.4 mL/min[7][8][12]UPLC (Reduced solvent use)
Sensitivity ModerateHigh[1][3][4][5]UPLC (Better detection of trace impurities)
Resolution GoodExcellent[3][4][5]UPLC (Superior separation of closely eluting peaks)
Solvent Consumption HighLow[1][2][3]UPLC (Greener and more cost-effective)

Experimental Protocols

Detailed methodologies for both HPLC and UPLC are provided below to allow for a comprehensive understanding of the experimental conditions.

HPLC Method for Chlorthalidone Impurity Profiling

This method is adapted from a validated stability-indicating RP-HPLC method for the estimation of Chlorthalidone and its process-related impurities.[6][9][10]

  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column: C8 (250 mm x 4.6 mm, 5 µm particle size)[9][10]

  • Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (65:35 v/v)[9][10]

  • Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (50:50 v/v)[9][10]

  • Gradient Program: A gradient elution program is employed to ensure the separation of all impurities.[6]

  • Flow Rate: 1.4 mL/min[6][9][10]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 40°C[6]

  • Detection Wavelength: 220 nm[9][10]

  • Run Time: Approximately 60 minutes[6]

UPLC Method for Chlorthalidone Impurity Profiling

This method is based on a validated UPLC technique for the simultaneous determination of impurities of Telmisartan and Chlorthalidone.[7][8]

  • Instrumentation: A UPLC system with a PDA detector.

  • Column: Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm particle size)[7][8]

  • Mobile Phase A: 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in water (pH 4.5) and Acetonitrile (90:10 v/v).[7][8]

  • Mobile Phase B: Mobile Phase A buffer and Acetonitrile (20:80 v/v)[7][8]

  • Gradient Program:

    • 0 min: 20% B

    • 2 min: 30% B

    • 5 min: 45% B

    • 8 min: 55% B

    • 10 min: 80% B

    • 14 min: 80% B

    • 14.1 min: 20% B

    • 18 min: 20% B[7][8]

  • Flow Rate: 0.3 mL/min[7][8]

  • Injection Volume: 3 µL[7][8]

  • Column Temperature: 25°C[7][8]

  • Detection Wavelength: 290 nm[7][8]

  • Run Time: 18 minutes[7][8]

Visualization of Workflows and Relationships

To visually represent the processes and the relationship between HPLC and UPLC, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Preparation Injection Injection (20 µL) Sample->Injection MobilePhase Mobile Phase Preparation Separation Chromatographic Separation (C8 Column, 5 µm) MobilePhase->Separation Injection->Separation Flow Rate: 1.4 mL/min Detection PDA Detection (220 nm) Separation->Detection Run Time: ~60 min Integration Peak Integration Detection->Integration Quantification Impurity Quantification Integration->Quantification

Figure 1: Experimental workflow for Chlorthalidone impurity profiling using HPLC.

UPLC_Workflow cluster_prep_uplc Sample & Mobile Phase Preparation cluster_analysis_uplc UPLC Analysis cluster_data_uplc Data Processing Sample_UPLC Sample Preparation Injection_UPLC Injection (3 µL) Sample_UPLC->Injection_UPLC MobilePhase_UPLC Mobile Phase Preparation Separation_UPLC Chromatographic Separation (BEH Shield RP18, 1.7 µm) MobilePhase_UPLC->Separation_UPLC Injection_UPLC->Separation_UPLC Flow Rate: 0.3 mL/min Detection_UPLC PDA Detection (290 nm) Separation_UPLC->Detection_UPLC Run Time: 18 min Integration_UPLC Peak Integration Detection_UPLC->Integration_UPLC Quantification_UPLC Impurity Quantification Integration_UPLC->Quantification_UPLC

Figure 2: Experimental workflow for Chlorthalidone impurity profiling using UPLC.

HPLC_vs_UPLC H_Particle Larger Particles (3-5 µm) H_Pressure Lower Pressure (~400 bar) H_Particle->H_Pressure H_Time Longer Run Time H_Pressure->H_Time H_Resolution Good Resolution H_Pressure->H_Resolution H_Solvent Higher Solvent Consumption H_Time->H_Solvent U_Particle Smaller Particles (<2 µm) U_Pressure Higher Pressure (>1000 bar) U_Particle->U_Pressure U_Time Shorter Run Time U_Pressure->U_Time U_Resolution Higher Resolution U_Pressure->U_Resolution U_Solvent Lower Solvent Consumption U_Time->U_Solvent

References

A Comparative Guide to Chlorthalidone Impurity G and Other Known Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of Chlorthalidone Impurity G with other known impurities of Chlorthalidone, supported by available experimental data. Chlorthalidone is a thiazide-like diuretic widely used in the treatment of hypertension and edema. The control of its impurities is critical to ensure its therapeutic efficacy and safety.

Physicochemical Properties of Chlorthalidone and Its Impurities

A summary of the key physicochemical properties of Chlorthalidone and its known impurities is presented in Table 1. This information is crucial for the development of analytical methods for their separation and quantification.

Table 1: Physicochemical Properties of Chlorthalidone and Its Known Impurities

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Chlorthalidone77-36-1C₁₄H₁₁ClN₂O₄S338.77
Impurity A345930-32-7C₁₄H₉ClO₆S340.74
Impurity B5270-74-6C₁₄H₁₀ClNO₅S339.75
Impurity C92874-73-2C₁₆H₁₄ClNO₅S367.80
Impurity D1369995-36-7C₁₆H₁₅ClN₂O₄S366.82
Impurity F1796929-84-4C₂₈H₁₉Cl₂N₃O₈S₂660.50
Impurity G 16289-13-7 C₁₄H₉Cl₂NO₂ 294.13
Impurity H2200280-98-2C₁₇H₁₇ClN₂O₄S380.85

Comparative Analysis of Impurity G

This compound, chemically known as 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine, is a potential impurity found in commercial preparations of Chlorthalidone.[1] Some studies indicate that this impurity exhibits moderate antihypertensive effects, which highlights the importance of its monitoring and control in the final drug product.[2]

Analytical Method for Impurity Profiling

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the separation and quantification of Chlorthalidone and its impurities.[3] Below is a detailed experimental protocol based on published methods.[3][4]

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous estimation of Chlorthalidone and its process-related and degradation impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C8 (250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol in a 65:35 v/v ratio.[5]

  • Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol in a 50:50 v/v ratio.[5]

  • Gradient Program: A validated gradient program should be used to ensure the separation of all impurities.

  • Flow Rate: 1.4 mL/min[5]

  • Detection Wavelength: 220 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of Chlorthalidone and individual impurity reference standards in a suitable diluent.

  • Sample Solution: Prepare the sample solution of the Chlorthalidone drug substance or product in a suitable diluent to obtain a known concentration.

Method Validation: The analytical method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Table 2: Summary of Validation Parameters for a Representative HPLC Method

ParameterChlorthalidoneIn-house Process Impurities
Linearity Range1.0 - 2.8 µg/mL0.75 - 2.1 µg/mL
Correlation Coefficient (r²)> 0.997> 0.998
LODAs per method sensitivityAs per method sensitivity
LOQAs per method sensitivityAs per method sensitivity
Note: Specific values for LOD and LOQ are method-dependent and should be experimentally determined.[4]

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[6]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation behavior of Chlorthalidone under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 1.0 N HCl at 60°C for 30 minutes.[7]

  • Base Hydrolysis: 1.0 N NaOH at 60°C for 30 minutes.[7]

  • Oxidative Degradation: 30% v/v H₂O₂ at 60°C for 30 minutes.[7]

  • Thermal Degradation: Dry heat at a specified temperature and duration.

  • Photolytic Degradation: Exposure to UV light.

Procedure:

  • Prepare a stock solution of Chlorthalidone API or drug product.

  • Subject the solution to the different stress conditions as described above.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute the stressed samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.

  • Analyze a control sample (unstressed) for comparison.

Table 3: Summary of Forced Degradation Behavior of Chlorthalidone

Stress ConditionObservation
Acid HydrolysisSignificant degradation observed.
Base HydrolysisSignificant degradation observed.
Oxidative DegradationSignificant degradation observed.
Thermal DegradationStable.
Photolytic DegradationStable.
Based on findings from Sonawane et al. (2016).[]

Visualizations

Synthesis of Chlorthalidone and Potential Impurity Formation

The synthesis of Chlorthalidone is a multi-step process that can lead to the formation of various process-related impurities.[9] Understanding the synthesis route is key to controlling these impurities.

G cluster_0 Starting Materials cluster_1 Intermediate Stages cluster_2 Final Product & Impurities 2-(4-chlorobenzoyl)benzoic acid 2-(4-chlorobenzoyl)benzoic acid Amidation Amidation 2-(4-chlorobenzoyl)benzoic acid->Amidation Process Step 1 Sulfonylation Sulfonylation Amidation->Sulfonylation Process Step 2 Cyclization Cyclization Sulfonylation->Cyclization Process Step 3 Chlorthalidone Chlorthalidone Cyclization->Chlorthalidone Impurity G Impurity G Cyclization->Impurity G Side Reaction Other Impurities Other Impurities Cyclization->Other Impurities Side Reactions

Caption: Simplified synthesis pathway of Chlorthalidone illustrating potential impurity formation.

General Workflow for Impurity Analysis

A systematic workflow is essential for the identification, quantification, and control of impurities in pharmaceutical manufacturing.

G API/Drug Product Sample API/Drug Product Sample Sample Preparation Sample Preparation API/Drug Product Sample->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Chromatogram Quantification of Impurities Quantification of Impurities Peak Integration & Identification->Quantification of Impurities Comparison with Specification Limits Comparison with Specification Limits Quantification of Impurities->Comparison with Specification Limits Batch Release/Rejection Batch Release/Rejection Comparison with Specification Limits->Batch Release/Rejection

Caption: A typical workflow for the analysis and control of pharmaceutical impurities.

Mechanism of Action of Chlorthalidone

Chlorthalidone exerts its therapeutic effect primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney. The specific effects of its impurities on this and other pathways are not well-characterized.

G cluster_0 Distal Convoluted Tubule Lumen Lumen Na+/Cl- Symporter Na+/Cl- Symporter Lumen->Na+/Cl- Symporter Na+, Cl- Epithelial Cell Epithelial Cell Interstitial Fluid Interstitial Fluid Epithelial Cell->Interstitial Fluid Na+ reabsorption (reduced) Na+/Cl- Symporter->Epithelial Cell Chlorthalidone Chlorthalidone Chlorthalidone->Na+/Cl- Symporter Inhibition

Caption: Simplified diagram of Chlorthalidone's mechanism of action on the Na+/Cl- symporter.

References

In-Silico Toxicity Prediction of Chlorthalidone Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a drug substance is a critical quality attribute, and the potential toxicity of any degradation products must be thoroughly assessed to ensure patient safety. Chlorthalidone, a widely used diuretic for treating hypertension and edema, can degrade under various stress conditions, leading to the formation of impurities. This guide provides a comparative overview of in-silico approaches for predicting the toxicity of Chlorthalidone's degradation products, offering a valuable tool for early-stage risk assessment in drug development.

Introduction to In-Silico Toxicology for Drug Impurities

In-silico toxicology utilizes computational models to predict the potential adverse effects of chemicals, including drug impurities and degradation products.[1][2] These methods are gaining prominence in pharmaceutical development and are supported by regulatory frameworks for the assessment of genotoxic impurities.[3][4][5] The primary advantages of in-silico approaches are their cost-effectiveness, high throughput, and the ability to provide toxicity estimates without the need for extensive animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in-silico toxicology.[6][7][8][9] These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or toxicity.[10] By analyzing the structural features of a compound, QSAR models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

Chlorthalidone and its Degradation Products

Forced degradation studies are essential for identifying potential degradation products of a drug substance.[11][12][13] Chlorthalidone has been shown to degrade under acidic, alkaline, and oxidative conditions.[12][14] While specific degradation pathways can be complex, a common degradation product identified in stability studies is 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide. Further degradation can lead to the opening of the isoindolinone ring.

Comparative Analysis of In-Silico Toxicity Prediction Platforms

Several commercially available and open-source platforms can be utilized for the in-silico toxicity prediction of Chlorthalidone's degradation products. The choice of platform often depends on the specific toxicity endpoints of interest, the chemical space of the molecules, and regulatory acceptance. Below is a comparison of some commonly used software.

Software PlatformModeling ApproachKey Toxicity Endpoints PredictedKey Features
DEREK Nexus Expert Rule-BasedMutagenicity (Ames test), Carcinogenicity, Skin Sensitization, HepatotoxicityContains a comprehensive knowledge base of structural alerts linked to toxicity. Provides reasoning for each prediction.
TOPKAT QSAR ModelsMutagenicity (Ames test), Carcinogenicity (rodent), Developmental and Reproductive Toxicity (DART), Skin and Eye IrritationProvides quantitative predictions and a statistical assessment of the reliability of the prediction.
Zeneth Knowledge-BasedPredicts degradation pathways under various conditions (hydrolysis, oxidation, photolysis).Useful for identifying potential degradation products for subsequent toxicity assessment.[5][15][16]
Toxtree Decision Tree & Rule-BasedCramer classification for oral toxicity, Verhaar scheme for aquatic toxicity, Structural alerts for DNA binding.Open-source tool providing a transparent decision-making process.
pkCSM Graph-Based SignaturesADME (Absorption, Distribution, Metabolism, Excretion) and various toxicity endpoints including hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity.Provides a broad profile of a molecule's pharmacokinetic and toxicological properties.
OSIRIS Property Explorer Fragment-BasedMutagenicity, tumorigenicity, irritant effects, reproductive effects.Color-codes fragments within the molecule to indicate their contribution to toxicity risk.

Experimental Protocols: A Generalized In-Silico Toxicity Prediction Workflow

The following outlines a typical workflow for the in-silico toxicity assessment of Chlorthalidone's degradation products.

1. Identification of Degradation Products:

  • Conduct forced degradation studies on Chlorthalidone under acidic, alkaline, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[12]

  • Utilize analytical techniques such as HPLC and LC-MS/MS to identify and characterize the resulting degradation products.[17]

2. Structure Input and Preparation:

  • Obtain the 2D or 3D chemical structures of the identified degradation products in a suitable format (e.g., SMILES, SDF).

  • Ensure correct representation of tautomers, ionization states, and stereochemistry.

3. In-Silico Model Selection and Execution:

  • Select a panel of in-silico models to cover a range of relevant toxicity endpoints, particularly mutagenicity, as per ICH M7 guidelines.[18]

  • It is recommended to use at least two complementary methods (e.g., one expert rule-based and one statistical-based) for mutagenicity prediction to increase the confidence in the results.[19]

  • Run the predictions for each degradation product using the selected software platforms.

4. Analysis and Interpretation of Results:

  • Review the predictions from each model. For rule-based systems, analyze the structural alerts that triggered a positive prediction.

  • For statistical models, consider the applicability domain of the model to ensure the prediction is reliable for the chemical structure under investigation.

  • Compare the predicted toxicity profiles of the degradation products with that of the parent drug, Chlorthalidone.

5. Reporting and Further Actions:

  • Summarize the in-silico toxicity assessment in a comprehensive report.

  • Based on the predictions, especially for mutagenicity, decide if further experimental testing (e.g., Ames test) is warranted.

Visualizing the Workflow and Logical Relationships

Workflow for In-Silico Toxicity Prediction of Drug Degradation Products

In_Silico_Toxicity_Prediction_Workflow cluster_experimental Experimental Phase cluster_insilico In-Silico Assessment cluster_outcome Outcome drug Drug Substance (Chlorthalidone) forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, etc.) drug->forced_degradation analytical Analytical Characterization (HPLC, LC-MS/MS) forced_degradation->analytical degradation_products Identified Degradation Products analytical->degradation_products structure_prep Structure Preparation (SMILES, SDF) degradation_products->structure_prep model_selection Selection of In-Silico Models (e.g., DEREK, TOPKAT) structure_prep->model_selection prediction Toxicity Prediction model_selection->prediction analysis Analysis and Interpretation prediction->analysis report Toxicity Assessment Report analysis->report further_testing Decision on Further Testing (e.g., Ames Test) report->further_testing

Caption: A generalized workflow for the in-silico toxicity assessment of drug degradation products.

Logical Relationship for Mutagenicity Assessment under ICH M7

ICH_M7_Logic cluster_insilico_mutagenicity In-Silico Mutagenicity Prediction impurity Degradation Product rule_based Expert Rule-Based (e.g., DEREK Nexus) impurity->rule_based stat_based Statistical-Based (e.g., TOPKAT) impurity->stat_based outcome Conclusion on Mutagenic Potential rule_based->outcome stat_based->outcome

Caption: The complementary use of two in-silico models for mutagenicity prediction as per ICH M7 guidelines.

Conclusion

In-silico toxicity prediction is a powerful and indispensable tool in modern drug development for the early identification of potentially harmful impurities. For Chlorthalidone, a well-established drug, a thorough in-silico assessment of its degradation products can provide crucial information for risk assessment and ensure the continued safety and quality of the final drug product. By employing a combination of predictive models and a systematic workflow, researchers can efficiently screen for various toxicities and make informed decisions regarding the need for further experimental validation. This proactive approach not only enhances patient safety but also streamlines the drug development process.

References

A Comparative Guide to Method Transfer for Chlorthalidone Impurity Analysis: USP vs. Modern UHPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of impurities in Chlorthalidone, a widely prescribed diuretic for hypertension and edema. The focus is on the transfer from a traditional United States Pharmacopeia (USP) compendial method to a modern, efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy for quality control and drug development.

Introduction to Chlorthalidone and its Impurities

Chlorthalidone is a thiazide-like diuretic that can contain several process-related and degradation impurities that need to be monitored to ensure its safety and efficacy.[1] The United States Pharmacopeia (USP) and the European Pharmacopeia (EP) list several specified impurities. This guide will focus on the analysis of key impurities including Chlorthalidone Related Compound A (also known as 4'-Chloro-3'-sulfamoyl-2-benzophenone carboxylic acid or CCA), and other process impurities that may be present.[2] The choice of analytical method is critical for accurate impurity profiling and ensuring compliance with regulatory standards.

Comparison of Analytical Methods

This section compares a traditional HPLC method based on the USP monograph for Chlorthalidone with a modern, stability-indicating UHPLC method adapted from the scientific literature. The comparison highlights the advantages of transitioning to newer technology for improved performance and efficiency.

Data Presentation

The following tables summarize the key performance parameters of the two methods.

Table 1: Chromatographic Conditions

ParameterMethod A: USP-Based HPLCMethod B: Modern UHPLC
Principle Isocratic HPLCGradient UHPLC
Column L1 packing (C18), 5 µmAcquity BEH Shield RP18, 1.7 µm
Dimensions 4.6 x 250 mm2.1 x 100 mm
Mobile Phase A 0.01 M Dibasic Ammonium Phosphate:Methanol (3:2), pH 5.50.025 M KH2PO4, 0.0027 M 1-Hexane Sulfonic Acid Sodium Salt, 1 mL TEA, pH 4.5:Acetonitrile (90:10)
Mobile Phase B N/A0.025 M KH2PO4, 0.0027 M 1-Hexane Sulfonic Acid Sodium Salt, 1 mL TEA, pH 4.5:Acetonitrile (20:80)
Flow Rate 1.0 mL/min (typical)0.3 mL/min
Detection UV at 275 nm (typical)UV at 290 nm
Run Time > 15 minutes< 15 minutes

Table 2: Performance Characteristics

ParameterMethod A: USP-Based HPLCMethod B: Modern UHPLC
Resolution Baseline resolution for Chlorthalidone and CCABaseline resolution for Chlorthalidone and multiple impurities
Linearity (Correlation Coefficient) > 0.99 for Chlorthalidone and CCA> 0.999 for Chlorthalidone and impurities
Limit of Detection (LOD) Typically in the range of 0.05-0.1 µg/mLAs low as 0.02 µg/mL for some impurities
Limit of Quantitation (LOQ) Typically in the range of 0.15-0.3 µg/mLAs low as 0.06 µg/mL for some impurities
Precision (%RSD) < 2.0%< 1.0%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%

Experimental Protocols

This section provides detailed methodologies for the two compared analytical methods.

Method A: USP-Based HPLC Method for Chlorthalidone Impurity (CCA)

This method is adapted from the principles outlined in the USP monograph for Chlorthalidone, focusing on the determination of the specified impurity, 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid (CCA).

3.1. Reagents and Materials

  • Chlorthalidone Reference Standard (RS)

  • Chlorthalidone Related Compound A (CCA) RS

  • Dibasic Ammonium Phosphate, HPLC grade

  • Methanol, HPLC grade

  • Phosphoric Acid, analytical grade

  • Water, HPLC grade

3.2. Chromatographic System

  • HPLC system with a UV detector.

  • Column: L1 packing (C18), 5 µm, 4.6 mm x 250 mm.

  • Data acquisition and processing software.

3.3. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M dibasic ammonium phosphate and methanol (3:2). Adjust the pH to 5.5 with phosphoric acid.

  • Standard Solution: Prepare a solution of Chlorthalidone RS and CCA RS in methanol at a concentration of approximately 1 mg/mL and 0.01 mg/mL, respectively.

  • Sample Solution: Accurately weigh and dissolve a suitable amount of Chlorthalidone sample in methanol to obtain a final concentration of approximately 1 mg/mL.

3.4. Chromatographic Procedure

  • Set the flow rate to 1.0 mL/min.

  • Set the detector wavelength to 275 nm.

  • Inject 20 µL of the standard and sample solutions.

  • Record the chromatograms and measure the peak areas.

  • Calculate the percentage of CCA in the Chlorthalidone sample.

Method B: Modern UHPLC Method for Chlorthalidone and its Impurities

This method is a stability-indicating UHPLC method capable of separating Chlorthalidone from its known and potential degradation impurities with high efficiency and speed.[3]

3.1. Reagents and Materials

  • Chlorthalidone Reference Standard (RS)

  • Chlorthalidone impurity standards

  • Potassium Dihydrogen Phosphate, HPLC grade

  • 1-Hexane Sulfonic Acid Sodium Salt, HPLC grade

  • Triethylamine (TEA), HPLC grade

  • Acetonitrile, HPLC grade

  • Orthophosphoric Acid, analytical grade

  • Water, HPLC grade

3.2. Chromatographic System

  • UHPLC system with a UV detector.

  • Column: Acquity BEH Shield RP18, 1.7 µm, 2.1 mm x 100 mm.

  • Data acquisition and processing software.

3.3. Preparation of Solutions

  • Mobile Phase A: Prepare a solution containing 0.025 M Potassium Dihydrogen Phosphate, 0.0027 M 1-Hexane Sulfonic Acid Sodium Salt, and 1 mL of Triethylamine in water. Adjust the pH to 4.5 with orthophosphoric acid. Mix with acetonitrile in a 90:10 (v/v) ratio.[3]

  • Mobile Phase B: Prepare a solution containing 0.025 M Potassium Dihydrogen Phosphate, 0.0027 M 1-Hexane Sulfonic Acid Sodium Salt, and 1 mL of Triethylamine in water. Adjust the pH to 4.5 with orthophosphoric acid. Mix with acetonitrile in a 20:80 (v/v) ratio.[3]

  • Diluent: Mobile Phase A.

  • Standard Solution: Prepare a solution of Chlorthalidone RS and its impurity standards in the diluent at appropriate concentrations.

  • Sample Solution: Accurately weigh and dissolve a suitable amount of Chlorthalidone sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

3.4. Chromatographic Procedure

  • Set the flow rate to 0.3 mL/min.

  • Set the detector wavelength to 290 nm.

  • Use the following gradient program:

    • 0-2 min: 20% B

    • 2-5 min: 20-45% B

    • 5-10 min: 45-80% B

    • 10-14 min: 80% B

    • 14.1-18 min: 20% B

  • Inject 3 µL of the standard and sample solutions.[3]

  • Record the chromatograms and measure the peak areas.

  • Calculate the percentage of each impurity in the Chlorthalidone sample.

Mandatory Visualizations

Method Transfer Workflow

The following diagram illustrates the key stages involved in transferring an analytical method from a traditional HPLC platform to a modern UHPLC system.

Method_Transfer_Workflow cluster_0 Phase 1: Planning & Assessment cluster_1 Phase 2: Method Translation & Optimization cluster_2 Phase 3: Validation & Implementation A Define Transfer Goals (e.g., faster run time, better resolution) B Review Existing HPLC Method (USP-Based) A->B C Assess UHPLC System Capabilities B->C D Translate HPLC to UHPLC Conditions (Geometric Scaling) C->D E Optimize Gradient & Flow Rate D->E F Evaluate Column Chemistry E->F G Partial Method Validation (Specificity, Precision, Linearity) F->G H Compare Results with Original Method G->H I Document Transfer & Implement for Routine Use H->I Method_Comparison_Logic cluster_methods Compared Analytical Methods cluster_criteria Performance Evaluation Criteria A Analytical Challenge: Chlorthalidone Impurity Profiling B Method A: USP-Based HPLC A->B C Method B: Modern UHPLC A->C D Efficiency (Run Time, Solvent Consumption) B->D E Resolution & Specificity B->E F Sensitivity (LOD, LOQ) B->F G Precision & Accuracy B->G C->D C->E C->F C->G H Conclusion: UHPLC method offers superior performance for method transfer D->H E->H F->H G->H

References

A Comparative Guide to Analytical Methods for Chlorthalidone Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published analytical methods for the determination of impurities in Chlorthalidone. While a formal inter-laboratory comparison study is not publicly available, this document collates and compares data from independent validation studies to offer insights into method performance and application. The focus is on providing a clear comparison of experimental protocols and performance data to aid in the selection and implementation of appropriate analytical methods for quality control and drug development.

Experimental Workflow for Chlorthalidone Impurity Analysis

The general workflow for the analysis of Chlorthalidone and its impurities using High-Performance Liquid Chromatography (HPLC) involves several key stages, from sample preparation to data analysis and reporting. This process is designed to ensure the accurate identification and quantification of any impurities present in the drug substance or product.

Chlorthalidone Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution in Diluent Sample_Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection Detection (UV) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC analysis of Chlorthalidone impurities.

Logical Relationships of Chlorthalidone and Its Impurities

Impurities in Chlorthalidone can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the active pharmaceutical ingredient (API) over time (degradation products). Understanding the relationship between the API and its impurities is crucial for ensuring drug safety and efficacy.

Chlorthalidone_Impurities Chlorthalidone Chlorthalidone (API) Degradation_Products Degradation Products Chlorthalidone->Degradation_Products Stress Conditions (e.g., acid, base, oxidation) Process_Impurities Process-Related Impurities Starting_Materials Starting Materials / Intermediates Starting_Materials->Chlorthalidone Synthesis Starting_Materials->Process_Impurities Incomplete Reaction

Caption: Origin of Chlorthalidone impurities.

Comparison of Published HPLC Methods

The following tables summarize the experimental conditions and performance data from two published reverse-phase HPLC (RP-HPLC) methods for the analysis of Chlorthalidone and its impurities.

Method 1: RP-HPLC for Process-Related and Degradation Impurities

This method was developed for the simultaneous identification and quantification of pharmacopoeia-listed and in-house process- and degradation-related impurities of Chlorthalidone in bulk drug and formulations.[1][2][3][4]

Table 1: Experimental Protocol for Method 1

ParameterDetails
Column C8 (250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (65:35 v/v)
Mobile Phase B 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (50:50 v/v)
Flow Rate 1.4 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time 60 min

Table 2: Performance Data for Method 1

ParameterChlorthalidoneStage II ImpurityStage III Impurity
Linearity Range (µg/mL) 1.0 - 2.80.75 - 2.10.75 - 2.1
Correlation Coefficient (r²) 0.99780.99850.9986
LOD (µg/mL) 0.120.090.09
LOQ (µg/mL) 0.360.270.27
Accuracy (% Recovery) NLT 97.0% and NMT 102.0% for APINLT 97.0% and NMT 102.0% for APINLT 97.0% and NMT 102.0% for API
Precision (%RSD) < 2.0%< 2.0%< 2.0%

NLT: Not Less Than, NMT: Not More Than

Method 2: RP-HPLC for Simultaneous Estimation with Cilnidipine

This method was developed for the simultaneous estimation of related impurities of Cilnidipine and Chlorthalidone in pharmaceutical formulations.[5]

Table 3: Experimental Protocol for Method 2

ParameterDetails
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 4.0) and Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume Not Specified
Run Time Not Specified

Table 4: Performance Data for Method 2

ParameterChlorthalidoneImpurity-1Impurity-2
Linearity Range (µg/mL) 5 - 155 - 155 - 15
Correlation Coefficient (r) ≥ 0.99≥ 0.99≥ 0.99
LOD (µg/mL) Not SpecifiedNot SpecifiedNot Specified
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) > 98%> 98%> 98%
Precision (%RSD) < 5%< 5%< 5%

Summary of Key Chlorthalidone Impurities

Several impurities of Chlorthalidone have been identified and are monitored to ensure the quality of the drug product. These include process-related impurities and degradation products.[6][7] The European Pharmacopoeia (EP) lists several specified impurities for Chlorthalidone.[6][] Commercially available reference standards for these impurities are essential for method development, validation, and routine quality control.[6][9]

Experimental Protocols in Detail

Method 1: RP-HPLC for Process-Related and Degradation Impurities[1][2][4]
  • Instrumentation : A validated RP-HPLC method was developed using a C8 column (250 x 4.6 mm; 5 µm particle size).[1][2]

  • Mobile Phase and Gradient : The mobile phase consisted of a buffer solution (10 mM diammonium hydrogen orthophosphate, pH 5.5) and methanol. A gradient elution program was used. Mobile phase A was a 65:35 (v/v) mixture of buffer and methanol, while mobile phase B was a 50:50 (v/v) mixture.[1][3]

  • Detection : The analytes were detected at a wavelength of 220 nm.[1][2]

  • Flow Rate : The flow rate was maintained at 1.4 mL/min.[1][2]

  • Sample Preparation : Standard solutions of Chlorthalidone and its process impurities were prepared in a diluent consisting of buffer, methanol, and sodium hydroxide solution.[2]

  • Validation : The method was validated for specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, accuracy, and robustness.[1][2] Stress testing was performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[1][2]

Method 2: RP-HPLC for Simultaneous Estimation with Cilnidipine[5]
  • Instrumentation : This method utilized a Hypersil BDS C18 column (250 x 4.6 mm; 5 µm).[5]

  • Mobile Phase : An isocratic elution was performed with a mobile phase composed of phosphate buffer (pH 4.0) and acetonitrile in an 80:20 (v/v) ratio.[5]

  • Detection : The detection wavelength was set to 225 nm.[5]

  • Flow Rate : The flow rate was 1.0 mL/min.[5]

  • Validation : The method was validated for linearity, precision, accuracy, and robustness.[5] Linearity was established in the range of 5-15 µg/mL for Chlorthalidone and its impurities.[5]

This guide provides a foundational comparison of available methods for Chlorthalidone impurity analysis. For the implementation of any method, it is recommended to refer to the original publications for complete details and to perform in-house verification to ensure suitability for the intended purpose.

References

A Comparative Analysis of the Stability Profiles of Chlorthalidone and Its Process-Related Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug product quality, safety, and efficacy. This guide provides a detailed comparison of the stability of Chlorthalidone, a widely used diuretic and antihypertensive agent, and its known process-related impurity, Impurity G.

This comparison is based on available data from forced degradation studies and stability-indicating analytical methods. While extensive data exists for Chlorthalidone, specific comparative stability data for Impurity G is less prevalent. This guide synthesizes the available information to provide a comprehensive overview.

Chemical Structures

A fundamental understanding of the chemical structures of Chlorthalidone and Impurity G is essential for interpreting their stability profiles.

  • Chlorthalidone: 2-chloro-5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoindol-1-yl) benzenesulfonamide.

  • Impurity G: (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.

The key structural difference lies in the substitution on the phenyl ring attached to the isoindolinone core. Chlorthalidone possesses a chloro and a sulfonamide group, whereas Impurity G has two chloro substituents and lacks the sulfonamide group. This variation is expected to influence their susceptibility to degradation under different stress conditions.

Comparative Stability under Forced Degradation

Forced degradation studies are crucial for identifying the potential degradation pathways and the intrinsic stability of a drug substance. The following table summarizes the known stability of Chlorthalidone under various stress conditions. While direct comparative data for Impurity G is limited, its general stability information is included.

Stress ConditionChlorthalidone StabilityImpurity G Stability (Inferred/Reported)Key Degradation Products of Chlorthalidone
Acidic Hydrolysis Substantial degradation observed.[1]Likely to be more stable due to the absence of the acid-labile sulfonamide group.2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (Impurity B)
Alkaline Hydrolysis Significant degradation occurs.[1]Potentially more stable as it lacks the sulfonamide group which can be susceptible to base hydrolysis.2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (Impurity B)
Oxidative Stress Susceptible to degradation.[1]Stability under oxidative conditions is not well-documented but may differ due to the electronic effects of the dichlorophenyl group.Not specified in the provided results.
Thermal Stress Generally stable.[2]Reported to be stable under ambient conditions for transport and recommended to be stored at 2-8°C for long-term storage.Minimal degradation.
Photolytic Stress Relatively stable.[2]No specific data available, but the core chromophore is similar to Chlorthalidone.Minimal degradation.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of stability studies. Below are typical experimental protocols for conducting forced degradation of Chlorthalidone.

Forced Degradation Study Protocol

A stock solution of Chlorthalidone (e.g., 1 mg/mL) is typically prepared in a suitable solvent like methanol.[1] Aliquots of this stock solution are then subjected to the following stress conditions:

  • Acidic Degradation: The drug solution is mixed with an acid (e.g., 0.1 N HCl) and heated (e.g., at 80°C for 30 minutes).[2]

  • Alkaline Degradation: The drug solution is mixed with a base (e.g., 0.1 N NaOH) and heated (e.g., at 80°C for 30 minutes).[2]

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 6% H₂O₂) at room temperature for a specified period (e.g., 30 minutes).[2]

  • Thermal Degradation: The drug solution is exposed to dry heat (e.g., 105°C for 7 hours).[2]

  • Photolytic Degradation: The drug solution is exposed to UV light (e.g., 200 Wh/m²) for a defined duration (e.g., 18 hours).[2]

Following exposure, the stressed samples are neutralized (if necessary), diluted with the mobile phase, and analyzed using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Chlorthalidone and its impurities would involve:

  • Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile).[1][3]

  • Flow Rate: Typically around 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength where both the parent drug and its impurities have adequate absorbance (e.g., 220 nm or 275 nm).[2][3]

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of Chlorthalidone and its degradation products.

Degradation Pathway and Workflow

The degradation of Chlorthalidone under acidic and alkaline conditions primarily involves the hydrolysis of the amide bond in the isoindolinone ring, leading to the formation of Impurity B.

G cluster_degradation Chlorthalidone Degradation Pathway Chlorthalidone Chlorthalidone Impurity_B Impurity B (2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid) Chlorthalidone->Impurity_B Acid/Alkali Hydrolysis G cluster_workflow Stability Assessment Workflow Stress_Testing Forced Degradation (Acid, Base, Peroxide, Heat, Light) Method_Development Develop Stability-Indicating HPLC Method Stress_Testing->Method_Development Method_Validation Validate Method (ICH Guidelines) Method_Development->Method_Validation Sample_Analysis Analyze Stressed Samples Method_Validation->Sample_Analysis Data_Analysis Quantify Degradants & Assess Mass Balance Sample_Analysis->Data_Analysis Conclusion Determine Stability Profile & Degradation Pathways Data_Analysis->Conclusion

References

A Comparative Guide to Relative Response Factor Determination for Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Chlorthalidone Impurity G, a critical parameter in the accurate quantification of this impurity in Chlorthalidone drug substances and products. Ensuring the precise measurement of impurities is paramount for regulatory compliance and drug safety. This document outlines the prevalent slope method and an alternative, the single-point calibration method, supported by detailed experimental protocols and comparative data.

Comparison of RRF Determination Methods

The selection of a method for RRF determination often depends on the availability of the impurity reference standard and the desired level of accuracy. Below is a comparison of two common methods.

FeatureSlope MethodSingle-Point Calibration Method
Principle RRF is calculated from the ratio of the slopes of the calibration curves of the impurity and the API.RRF is estimated from the response of a single-level concentration of the impurity and the API.
Accuracy High, as it is based on a multi-point calibration curve, ensuring linearity is established.Moderate, assumes linearity through the origin, which may not always be the case.
Reference Standard Requires a well-characterized reference standard for the impurity.Requires a well-characterized reference standard for the impurity.
Time & Resource More time-consuming and resource-intensive due to the preparation of multiple concentration levels.Faster and requires fewer resources as only one concentration level is prepared for each component.
Regulatory Acceptance Widely accepted by regulatory agencies like the FDA and EMA as the standard method.May be acceptable in early development stages or with appropriate justification, but the slope method is preferred for validation.
Typical Use Case Method validation, establishment of official RRF values.In-process controls, preliminary investigations where an estimated RRF is sufficient.

Experimental Data Summary

The following tables present hypothetical but realistic data for the determination of the RRF for this compound using the slope method.

Linearity Data for Chlorthalidone
Concentration (µg/mL)Peak Area (mAU*s)
1.055,234
2.5138,085
5.0276,170
7.5414,255
10.0552,340
Slope 55,200
Correlation Coefficient (r²) 0.9999
Linearity Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
0.14,510
0.2511,275
0.522,550
0.7533,825
1.045,100
Slope 45,050
Correlation Coefficient (r²) 0.9998
Calculated Relative Response Factor (RRF)
ParameterValue
Slope of Chlorthalidone 55,200
Slope of Impurity G 45,050
RRF (Slope Impurity / Slope API) 0.82

Experimental Protocols

Detailed methodologies for the determination of the RRF for this compound are provided below.

Method 1: The Slope Method

This is the most common and regulatory-accepted method for determining the RRF.

1. Materials and Reagents:

  • Chlorthalidone Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Purified water

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Glacial Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions:

  • Chlorthalidone Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Chlorthalidone RS into a 25 mL volumetric flask. Dissolve and dilute to volume with a mixture of Methanol and Water (1:1).

  • Impurity G Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with a mixture of Methanol and Water (1:1).

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both Chlorthalidone and Impurity G by diluting the respective stock solutions to cover the expected working range.

4. Procedure:

  • Inject each calibration solution in triplicate into the HPLC system.

  • Record the peak areas for Chlorthalidone and Impurity G.

  • Plot a graph of peak area versus concentration for both the API and the impurity.

  • Perform a linear regression analysis to determine the slope of each calibration curve.

  • Calculate the RRF using the formula: RRF = Slope of Impurity G / Slope of Chlorthalidone

Method 2: Single-Point Calibration Method

This method provides an estimation of the RRF and is useful when resources are limited.

1. Materials and Reagents: As per the Slope Method.

2. Chromatographic Conditions: As per the Slope Method.

3. Preparation of Standard Solutions:

  • Chlorthalidone Standard Solution (10 µg/mL): Prepare a single concentration level of Chlorthalidone standard.

  • Impurity G Standard Solution (1 µg/mL): Prepare a single concentration level of Impurity G standard.

4. Procedure:

  • Inject each standard solution in triplicate.

  • Calculate the average peak area for both Chlorthalidone and Impurity G.

  • Calculate the Response Factor (RF) for each: RF = Peak Area / Concentration

  • Calculate the RRF using the formula: RRF = RF of Impurity G / RF of Chlorthalidone

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in RRF determination.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation Standard_Prep Prepare Stock Solutions (API & Impurity G) Dilutions Prepare Linearity Solutions (Multiple Concentrations) Standard_Prep->Dilutions HPLC_Analysis HPLC Analysis (Inject Solutions) Dilutions->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Areas) HPLC_Analysis->Data_Acquisition Plot_Curves Plot Calibration Curves (Area vs. Concentration) Data_Acquisition->Plot_Curves Calculate_Slopes Determine Slopes via Linear Regression Plot_Curves->Calculate_Slopes Calculate_RRF Calculate RRF (Slope_Imp / Slope_API) Calculate_Slopes->Calculate_RRF

Caption: Workflow for RRF determination by the slope method.

RRF_Concept cluster_api API (Chlorthalidone) cluster_impurity Impurity (Impurity G) RRF Relative Response Factor (RRF) API_Response Response (Peak Area) RRF->API_Response Ratio of Responses at Equal Concentrations Imp_Response Response (Peak Area) RRF->Imp_Response Ratio of Responses at Equal Concentrations API_Conc Concentration API_Response->API_Conc Imp_Conc Concentration Imp_Response->Imp_Conc

Caption: Conceptual relationship in RRF determination.

Safety Operating Guide

Safe Disposal of Chlorthalidone Impurity G: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Chlorthalidone Impurity G, a potential impurity in commercial chlorthalidone preparations. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

This compound is a pharmaceutical-related compound of unknown potency.[1] Due to the lack of comprehensive hazard data, it is imperative to handle this compound with caution, treating it as potentially hazardous. All personnel must be trained on the procedures outlined below and be familiar with the contents of the Material Safety Data Sheet (MSDS).

Proper PPE is mandatory when handling this compound to minimize exposure risk. In the event of an emergency, follow the procedures outlined in the table below.

Situation Required PPE Emergency Procedure
Routine Handling Tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, laboratory fume hood or other local exhaust ventilation.[1]N/A
Accidental Spill Wear appropriate personal protective equipment, including respiratory protection if dust is generated.[1]Keep unnecessary personnel away. Avoid inhalation of dust. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation. Sweep or vacuum up spilled material, avoiding dust generation.[1]
Fire Self-contained breathing apparatus.[1]Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1]
Skin Contact N/ATake off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact N/ARinse with pure water for at least 15 minutes. Consult a doctor.[1]
Inhalation N/AIf breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[1]
Ingestion N/ARinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan: A Step-by-Step Approach

The disposal of this compound must comply with all federal, state, and local regulations for pharmaceutical waste.[1][2] Improper disposal can lead to environmental contamination and legal penalties.[3][4] The recommended disposal method is incineration by a licensed hazardous material disposal company.[1][5]

The following diagram illustrates the procedural steps for the safe disposal of this compound.

cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_doc Documentation start Start: Identify Waste This compound segregate Segregate Waste Place in a designated, labeled, and sealed container. start->segregate store Store Securely Keep in a designated, well-ventilated area away from incompatible materials. segregate->store contact Contact Licensed Disposal Vendor Engage a certified hazardous waste disposal company. store->contact transport Arrange for Transport Ensure compliant packaging and documentation. contact->transport incinerate Incineration Product is burned in an incinerator with an afterburner and scrubber. transport->incinerate document Maintain Records Keep detailed records of disposal activities. incinerate->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

Experimental Protocols

This document does not cite specific experimental protocols that generate this compound waste. However, any experimental workflow that utilizes or generates this compound should conclude with the disposal procedures outlined above. All waste, including contaminated personal protective equipment and lab supplies, should be handled as hazardous pharmaceutical waste.[6]

Regulatory Compliance

The disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), in addition to state and local authorities.[2][3] It is the responsibility of the generator to ensure that all disposal activities are compliant with the most current regulations.[1] Facilities should maintain a comprehensive waste management plan and ensure all relevant personnel are trained on its procedures.[5]

References

Essential Safety and Logistical Information for Handling Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited published hazard data. Chlorthalidone Impurity G is a pharmaceutical-related compound with unknown potency, necessitating stringent adherence to safety protocols to minimize exposure risk.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is critical to select PPE made from appropriate materials resistant to chemical permeation.[2]

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes or dust.[3]
Face ShieldTo be used in conjunction with goggles, especially when there is a significant splash risk.[3]Provides full facial protection.[3]
Hand Protection GlovesTwo pairs of powder-free chemotherapy gloves (e.g., nitrile or neoprene) meeting ASTM International standard D6978.[4]Prevents skin contact and contamination. Double-gloving provides an additional layer of safety.[5]
Body Protection GownDisposable, long-sleeved, seamless gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene). Must close in the back with tight-fitting cuffs.[4]Protects against skin contact and prevents contamination of personal clothing.[3]
Respiratory Protection RespiratorAn N95, half, or full-face respirator should be worn, especially when handling the powder outside of a contained system.[3]Prevents inhalation of airborne particles. Surgical masks do not offer adequate protection.[3]
Head/Foot Covering Hair/Beard and Shoe CoversDisposable covers.[4]Minimizes the risk of contamination of the work area and the compound.[6]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are crucial to prevent exposure and contamination. All operations involving the solid form of this compound should be conducted within a laboratory fume hood or other suitable form of local exhaust ventilation.[1]

Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Prepare workspace in fume hood receive Receiving and Storage - Inspect container for damage - Store in a tightly closed container in a dry, well-ventilated place prep->receive weigh Weighing - Use a dedicated, calibrated balance inside the fume hood - Handle with care to avoid generating dust receive->weigh solution Solution Preparation - Add solvent slowly to the solid - Ensure complete dissolution weigh->solution cleanup Cleanup - Decontaminate all surfaces - Dispose of all waste properly solution->cleanup

Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound.

Experimental Protocols:

  • Preparation: Before handling the compound, ensure the fume hood is functioning correctly. Don all required PPE as outlined in the table above. Prepare the work surface by lining it with absorbent, disposable bench paper.

  • Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1][7]

  • Weighing: All weighing activities must be performed inside a fume hood on a tared weigh boat. Handle the solid material gently to minimize the generation of airborne dust.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid splashing. Ensure the compound is fully dissolved before removing it from the fume hood.

  • Cleanup: Following the procedure, decontaminate all surfaces with an appropriate cleaning agent. All disposable materials, including gloves, gowns, and bench paper, should be treated as hazardous waste.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Emergency Response for Accidental Exposure

exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. skin->skin_action eye_action Rinse thoroughly with plenty of water for at least 15 minutes. Consult a doctor. eye->eye_action inhalation_action Move to fresh air. If breathing is difficult, give oxygen. Call a physician. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately. ingestion->ingestion_action

Figure 2: A flowchart detailing the immediate response actions for different types of accidental exposure to this compound.
  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]

  • Eye Contact: Thoroughly rinse the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek immediate medical assistance.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Segregation: Collect all contaminated disposable PPE, weigh boats, and cleaning materials in a designated, clearly labeled hazardous waste container.

  • Containerization: Use a sealable, leak-proof container for all solid and liquid waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this material in the regular trash or down the drain.[8][9] Community "drug take back" programs may also be a viable option for disposal.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorthalidone Impurity G
Reactant of Route 2
Reactant of Route 2
Chlorthalidone Impurity G

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。